molecular formula C7H4BrFO3 B1339588 5-Bromo-3-fluoro-2-hydroxybenzoic acid CAS No. 251300-29-5

5-Bromo-3-fluoro-2-hydroxybenzoic acid

Cat. No.: B1339588
CAS No.: 251300-29-5
M. Wt: 235.01 g/mol
InChI Key: UKIJWZUOZRTSDX-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H4BrFO3 and its molecular weight is 235.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-fluoro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIJWZUOZRTSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472220
Record name 5-Bromo-3-fluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251300-29-5
Record name 5-Bromo-3-fluoro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-Bromo-3-fluoro-2-hydroxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive experimental protocol for the synthesis of 5-Bromo-3-fluoro-2-hydroxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The procedure is based on the well-established Kolbe-Schmitt reaction, a robust method for the ortho-carboxylation of phenols. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a one-step carboxylation of the commercially available starting material, 4-Bromo-2-fluorophenol. The reaction, known as the Kolbe-Schmitt reaction, involves the formation of a sodium phenoxide intermediate, which then undergoes electrophilic substitution with carbon dioxide under elevated temperature and pressure. Subsequent acidification yields the desired product.[1][2][3] The regioselectivity of the carboxylation to the ortho position is favored by the use of sodium hydroxide.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

Compound Name4-Bromo-2-fluorophenol (Starting Material)This compound (Product)
Molecular Formula C₆H₄BrFOC₇H₄BrFO₃
Molecular Weight ( g/mol ) 191.00235.01
CAS Number 2105-94-4251300-29-5
Appearance LiquidExpected to be a solid
Boiling Point (°C) 79 °C at 7 mmHgNot available
Melting Point (°C) Not applicableEstimated based on similar compounds (e.g., 5-Bromosalicylic acid melts at 168-170 °C[6])
Density (g/mL at 25°C) 1.744Not available
Theoretical Yield (%) Not applicable100 (based on 1:1 stoichiometry)

Experimental Protocol: Kolbe-Schmitt Carboxylation

This protocol is adapted from the general procedure for the Kolbe-Schmitt reaction.[1][7] All reactants and equipment should be thoroughly dried before use, as the reaction is sensitive to moisture.[5][8]

3.1. Materials and Reagents

  • 4-Bromo-2-fluorophenol (98% purity)

  • Sodium hydroxide (pellets, 97% or higher)

  • Carbon dioxide (high pressure gas cylinder)

  • Concentrated sulfuric acid (98%)

  • Anhydrous methanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

3.2. Equipment

  • High-pressure autoclave reactor equipped with a mechanical stirrer, gas inlet, thermocouple, and pressure gauge

  • Round-bottom flasks

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Procedure

Step 1: Formation of Sodium 4-bromo-2-fluorophenoxide

  • In a clean, dry round-bottom flask, dissolve sodium hydroxide (1.05 equivalents) in a minimal amount of anhydrous methanol with stirring until fully dissolved.

  • Slowly add 4-Bromo-2-fluorophenol (1.0 equivalent) to the sodium methoxide solution.

  • The mixture is then carefully evaporated to dryness under reduced pressure using a rotary evaporator to obtain the dry sodium 4-bromo-2-fluorophenoxide salt. It is crucial to ensure the salt is completely dry.

Step 2: Carboxylation Reaction

  • Transfer the dried sodium 4-bromo-2-fluorophenoxide powder to the high-pressure autoclave reactor.

  • Seal the autoclave and purge it with dry nitrogen gas, followed by pressurizing with carbon dioxide to approximately 100 atm.[1]

  • Heat the autoclave to 125-150°C with vigorous stirring.[1]

  • Maintain these conditions for 6-8 hours. The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing by TLC or LC-MS after acidic workup.

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the autoclave to room temperature and slowly vent the excess carbon dioxide.

  • Transfer the solid reaction mixture into a beaker containing deionized water and stir until all the solid is dissolved.

  • Cool the aqueous solution in an ice bath and acidify by the slow addition of concentrated sulfuric acid until the pH is approximately 1-2. This will precipitate the crude this compound.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any inorganic salts.

Step 4: Purification

  • The crude product can be purified by recrystallization. A suitable solvent system would be an ethanol/water or acetic acid/water mixture.

  • Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

3.4. Safety Precautions

  • This procedure must be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times.[9][10]

  • The use of a high-pressure autoclave requires proper training and adherence to safety protocols for high-pressure reactions.

  • Sodium hydroxide and concentrated sulfuric acid are corrosive and should be handled with extreme care.

  • 4-Bromo-2-fluorophenol can cause skin and eye irritation and may be harmful if inhaled or swallowed.[10]

Diagrams

4.1. Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Carboxylation cluster_step3 Step 3: Acidification & Isolation cluster_step4 Step 4: Purification cluster_end Final Product start 4-Bromo-2-fluorophenol phenoxide Sodium 4-bromo-2-fluorophenoxide start->phenoxide 1. NaOH, Methanol 2. Evaporation carboxylation Reaction with CO2 phenoxide->carboxylation CO2 (100 atm) 125-150°C acidification Acidic Work-up carboxylation->acidification H2SO4 (aq) isolation Filtration acidification->isolation purification Recrystallization isolation->purification end This compound purification->end

Caption: Workflow for the synthesis of this compound.

4.2. Reaction Pathway

The following diagram illustrates the chemical transformation from the starting material to the final product.

Caption: Reaction scheme for the synthesis of this compound.

References

In-Depth Technical Guide: 1H and 13C NMR Data for 5-Bromo-3-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available 1H and 13C Nuclear Magnetic Resonance (NMR) data for the compound 5-Bromo-3-fluoro-2-hydroxybenzoic acid. Due to the absence of publicly available experimental spectra, this guide presents predicted NMR data alongside a comprehensive experimental protocol for acquiring such data. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Predicted NMR Data

Table 1: Predicted 1H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-47.8 - 8.0Doublet of Doublets (dd)~2.5, ~1.5
H-67.5 - 7.7Doublet of Doublets (dd)~9.0, ~2.5
OH9.0 - 12.0Broad Singlet-
COOH11.0 - 13.0Broad Singlet-

Note: Predictions are based on computational models and analysis of structurally similar compounds. Actual experimental values may vary.

Table 2: Predicted 13C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O165 - 170
C-F155 - 160 (d, J ≈ 240-250 Hz)
C-OH145 - 150 (d, J ≈ 10-15 Hz)
C-H (6)130 - 135 (d, J ≈ 5-10 Hz)
C-H (4)120 - 125 (d, J ≈ 3-5 Hz)
C-Br110 - 115
C-COOH105 - 110 (d, J ≈ 20-25 Hz)

Note: Predicted values for fluorinated carbons will appear as doublets due to C-F coupling.

Experimental Protocols

The following is a general experimental protocol for the acquisition of 1H and 13C NMR spectra for this compound, based on standard laboratory practices.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6) in a clean, dry NMR tube. DMSO-d6 is often preferred for carboxylic acids due to its ability to solubilize polar compounds and allow for the observation of exchangeable protons (OH and COOH).

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.

2. NMR Spectrometer Setup and Data Acquisition:

  • The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance-400 or equivalent.

  • For 1H NMR:

    • Spectrometer frequency: 400 MHz

    • A sufficient number of scans (typically 16-64) should be acquired to ensure a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds between scans is recommended.

  • For 13C NMR:

    • Spectrometer frequency: 100 MHz

    • A proton-decoupled pulse sequence should be used to simplify the spectrum.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the 13C isotope.

    • A relaxation delay of 2-5 seconds is appropriate.

  • All chemical shifts (δ) should be reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS, δ = 0.00 ppm).[1]

Mandatory Visualizations

To aid in the understanding of the molecular structure and the process of NMR analysis, the following diagrams are provided.

G Structure of this compound cluster_0 C1 C1-COOH C2 C2-OH C1->C2 C3 C3-F C2->C3 C4 C4-H C3->C4 C5 C5-Br C4->C5 C6 C6-H C5->C6 C6->C1

Caption: Chemical structure and atom numbering scheme.

G NMR Data Acquisition and Analysis Workflow arrow arrow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (1H and 13C Spectra) SamplePrep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation / Verification Spectral_Analysis->Structure_Elucidation

References

Spectroscopic Characterization of 5-Bromo-3-fluoro-2-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-3-fluoro-2-hydroxybenzoic acid (CAS No: 251300-29-5). Due to the limited availability of experimental spectra in public databases, this guide leverages predictive models and data from structurally analogous compounds to present a thorough analysis. It includes predicted data for ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy. Detailed experimental protocols for acquiring this data are provided, along with a logical workflow for the spectroscopic analysis of such compounds. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and analytical chemistry for the identification and characterization of this and related small molecules.

Introduction

This compound is a substituted salicylic acid derivative. Halogenated and hydroxylated benzoic acids are important scaffolds in medicinal chemistry and material science. A thorough spectroscopic characterization is crucial for confirming the chemical structure, assessing purity, and understanding the physicochemical properties of such compounds. This guide outlines the expected spectroscopic features and provides standardized protocols for their determination.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. This data is derived from an analysis of substituent effects and comparison with structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-47.85dJ(H-F) = 9.5
H-67.60dJ(H-F) = 1.5
-OH~11.5br s-
-COOH~13.0br s-

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O168.5
C-F157.0 (d, ¹J(C-F) = 245 Hz)
C-OH148.2 (d, ²J(C-F) = 12 Hz)
C-H (6)129.5 (d, ⁴J(C-F) = 3 Hz)
C-H (4)120.0 (d, ²J(C-F) = 22 Hz)
C-Br115.8 (d, ⁴J(C-F) = 4 Hz)
C-COOH114.0 (d, ³J(C-F) = 3 Hz)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of a solid sample is typically acquired using an Attenuated Total Reflectance (ATR) accessory.

Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid dimer)
~3200Broad, MediumO-H stretch (Phenolic)
~1670StrongC=O stretch (Carboxylic acid)
~1600, ~1470Medium-StrongC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Phenolic)
~1200StrongC-O stretch (Carboxylic acid)
~1100MediumC-F stretch
~800-600Medium-StrongC-H out-of-plane bending, C-Br stretch
Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, which will likely produce a prominent [M-H]⁻ ion in negative ion mode.

Predicted Mass Spectrometry Data (ESI Negative Ion Mode)

m/zIonNotes
232.9/234.9[M-H]⁻Isotopic pattern characteristic of one bromine atom (approx. 1:1 ratio).
188.9/190.9[M-H-CO₂]⁻Loss of carbon dioxide from the parent ion.
109.0[M-H-CO₂-Br]⁻Subsequent loss of the bromine atom.
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The spectrum is typically recorded in a solvent like ethanol or methanol.

Predicted UV-Vis Absorption Maxima (in Ethanol)

λmax (nm)Molar Absorptivity (ε)Transition
~210Highπ → π
~310Mediumπ → π

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a one-pulse spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3 seconds.

    • Collect 16 scans for adequate signal-to-noise ratio.

    • Process the data with an exponential window function (line broadening of 0.3 Hz) and reference the spectrum to the residual DMSO signal at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

    • Use a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds.

    • Collect 1024 scans.

    • Process the data with an exponential window function (line broadening of 1 Hz) and reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

FT-IR Spectroscopy (ATR Method)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid this compound directly onto the diamond crystal of the ATR accessory.[1][2][3]

  • Instrumentation: Use a standard FT-IR spectrometer equipped with a single-reflection ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 32 scans at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL. Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).[4][5]

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.

    • Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

    • Set the capillary voltage to 3.5 kV, the drying gas temperature to 300 °C, and the nebulizer pressure to 2 bar.

    • Perform MS/MS analysis on the parent ion to obtain fragmentation data.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL. Prepare a series of dilutions to determine a concentration that gives a maximum absorbance between 0.5 and 1.5.[6]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Fill the reference cuvette with ethanol and the sample cuvette with the prepared sample solution.

    • Record a baseline spectrum with the solvent in both cuvettes.

    • Scan the sample from 200 to 800 nm.

    • Identify the wavelengths of maximum absorbance (λmax).

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic characterization process.

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Preparation cluster_primary Primary Structural Elucidation cluster_secondary Functional Group & Electronic Analysis cluster_confirmation Final Confirmation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS FTIR FT-IR Spectroscopy Synthesis->FTIR UVVis UV-Vis Spectroscopy Synthesis->UVVis Data_Analysis Comprehensive Data Analysis & Structural Confirmation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis UVVis->Data_Analysis

Caption: Overall workflow for the spectroscopic characterization of a novel compound.

NMR_Analysis_Flow Start Dissolved Sample in DMSO-d₆ H1_NMR Acquire ¹H NMR Spectrum Start->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Start->C13_NMR Process_H1 Process ¹H Data (Integration, Multiplicity, J-coupling) H1_NMR->Process_H1 Process_C13 Process ¹³C Data (Chemical Shifts) C13_NMR->Process_C13 Structure_Fragment Assign Protons & Carbons to Structure Process_H1->Structure_Fragment Process_C13->Structure_Fragment End Confirmed Structure Fragment Structure_Fragment->End

Caption: Logical flow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The tabulated data and experimental protocols offer a solid foundation for researchers to identify and characterize this molecule. The presented workflow diagrams serve as a useful template for the systematic spectroscopic analysis of novel organic compounds. It is important to note that while predictions are based on sound chemical principles, experimental verification is essential for definitive structural confirmation.

References

Navigating the Solubility of 5-Bromo-3-fluoro-2-hydroxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties of 5-Bromo-3-fluoro-2-hydroxybenzoic acid. Due to a lack of specific published data on the solubility of this compound, this document provides a comprehensive overview based on the known characteristics of structurally similar molecules, alongside generalized experimental protocols.

Executive Summary

An extensive review of scientific databases and literature reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This guide, therefore, aims to provide a foundational understanding by inferring its likely solubility profile from analogous compounds. Furthermore, it outlines a standard experimental methodology for determining solubility and clarifies the current limitations in visualizing its biochemical interactions due to a lack of pathway-specific information.

Inferred Solubility Profile

Based on the general principles of solubility and data from structurally related compounds, a qualitative solubility profile for this compound can be projected. As a halogenated salicylic acid derivative, its solubility is expected to be governed by its polarity, hydrogen bonding capability, and crystalline structure.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl and carboxylic acid groups can form strong hydrogen bonds with protic solvents.
Polar Aprotic Acetone, Ethyl AcetateModerate to HighThe polar nature of these solvents can interact with the polar functional groups of the compound.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are strong hydrogen bond acceptors and are generally excellent solvents for a wide range of organic compounds.
Less Polar DichloromethaneLow to ModerateOffers some polarity for dissolution but is less effective than more polar options.
Non-Polar Hexane, TolueneVery LowThe significant polarity of the molecule is unlikely to be overcome by the weak van der Waals forces of non-polar solvents.

Physicochemical Properties of Analogous Compounds

To provide a comparative context, the following table summarizes key physicochemical properties of structurally similar compounds.

Table 2: Physicochemical Properties of this compound and Related Molecules

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
This compound C₇H₄BrFO₃235.014180-42-1Target compound; specific solubility data is unavailable.[1]
5-Bromosalicylic acid C₇H₅BrO₃217.0289-55-4A closely related structure lacking the fluorine atom.[2][3]
3-Fluoro-2-hydroxybenzoic acid C₇H₅FO₃156.11341-27-5An analog without the bromine atom.[4]
2-Fluoro-5-hydroxybenzoic acid C₇H₅FO₃156.1151446-30-1An isomer with a different substitution pattern.[5][6]

Experimental Protocol for Solubility Determination

While a specific protocol for this compound is not available, the following details a standard method for determining the equilibrium solubility of a solid compound in a given solvent.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, acetone, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., at 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at the specified temperature.

G General Workflow for Solubility Determination A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-72h) A->B Shaking C Centrifuge to separate solid and liquid phases B->C D Withdraw and dilute supernatant C->D E Quantify concentration (e.g., HPLC, UV-Vis) D->E F Calculate solubility E->F

References

physical and chemical properties of 5-Bromo-3-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-fluoro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, is a compound of increasing interest in the fields of medicinal chemistry and materials science. Its unique structural features, including a bromine atom, a fluorine atom, and a salicylic acid core, impart distinct physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental data and methodologies.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented in the table below. It is important to note that while the molecular formula and weight are well-established, specific experimental data for properties such as melting point, boiling point, and pKa for this particular isomer are not widely reported in publicly available literature. The data presented is based on information from chemical suppliers and databases.

PropertyValueSource
CAS Number 251300-29-5[1]
Molecular Formula C₇H₄BrFO₃[1]
Molecular Weight 235.01 g/mol [1]
IUPAC Name This compoundN/A
Synonyms N/AN/A
Appearance Not specifiedN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A
pKa Not availableN/A

Spectroscopic Data

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly described in the reviewed scientific literature. The synthesis of related halogenated benzoic acids often involves multi-step reactions, including halogenation, nitration, reduction, and hydrolysis.

A general conceptual workflow for a potential synthesis is outlined below. This is a hypothetical pathway and would require significant experimental optimization.

G cluster_0 Conceptual Synthesis Workflow Starting Material Starting Material Intermediate 1 Intermediate 1 Starting Material->Intermediate 1 Halogenation/Nitration Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Functional Group Interconversion Target Molecule Target Molecule Intermediate 2->Target Molecule Hydrolysis/Final Modification

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

As of the latest review of scientific literature, there are no specific studies detailing the biological activity or the involvement of this compound in any signaling pathways. The biological effects of halogenated salicylic acid derivatives can be diverse, and further research is required to elucidate the pharmacological profile of this particular compound.

Structure-Activity Relationship (SAR) Logic

The biological activity of small molecules is intrinsically linked to their chemical structure. In the case of this compound, its structural components suggest potential areas for investigation based on the known activities of related compounds.

SAR cluster_features Structural Features cluster_potential_activities Potential Biological Activities Molecule This compound Salicylic_Acid_Core Salicylic Acid Core (Anti-inflammatory potential) Molecule->Salicylic_Acid_Core Bromine Bromine Atom (Lipophilicity, Metabolic Stability) Molecule->Bromine Fluorine Fluorine Atom (Metabolic Stability, Binding Affinity) Molecule->Fluorine Anti_inflammatory Anti-inflammatory Salicylic_Acid_Core->Anti_inflammatory Antimicrobial Antimicrobial Bromine->Antimicrobial Anticancer Anticancer Fluorine->Anticancer

Caption: Potential structure-activity relationships for this compound.

Conclusion

This compound presents itself as a chemical entity with significant potential for further scientific exploration. While fundamental data such as its molecular formula and weight are established, a comprehensive understanding of its physical, chemical, and biological properties is currently lacking in the public domain. This guide highlights the existing knowledge gaps and underscores the need for further experimental investigation to unlock the full potential of this compound in drug discovery and materials science. Researchers are encouraged to undertake detailed characterization and biological screening to pave the way for its future applications.

References

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential starting materials and synthetic pathways for the preparation of 5-bromo-3-fluoro-2-hydroxybenzoic acid (CAS No. 251300-29-5), a valuable substituted salicylic acid derivative with applications in pharmaceutical and materials science research. This document outlines two primary retrosynthetic approaches, details a proposed experimental protocol for the most plausible route, and presents the necessary data in a structured format for ease of comparison.

Retrosynthetic Analysis and Potential Starting Materials

The synthesis of this compound can be approached through two principal retrosynthetic pathways. These routes leverage commercially available or readily synthesizable precursors.

Route 1: Electrophilic Bromination of a Salicylic Acid Derivative

This approach involves the direct bromination of a pre-existing 3-fluoro-2-hydroxybenzoic acid. The hydroxyl and carboxyl groups are ortho, para-directing, while the fluorine atom is also an ortho, para-director. The cumulative directing effects of these substituents strongly favor the introduction of a bromine atom at the 5-position of the aromatic ring, which is para to the hydroxyl group and meta to the fluorine and carboxyl groups.

Route 2: Carboxylation of a Substituted Phenol

This pathway entails the introduction of a carboxyl group onto a 2-bromo-4-fluorophenol precursor. The Kolbe-Schmitt reaction is a classic method for the ortho-carboxylation of phenols.[1][2] However, the regioselectivity of this reaction can be influenced by the nature of the substituents on the phenol ring and the reaction conditions.

Below is a summary of the key starting materials for these proposed synthetic routes.

Starting MaterialCAS NumberCommercial AvailabilityPlausible RouteKey Transformation
3-Fluoro-2-hydroxybenzoic acid341-27-5Readily availableRoute 1Electrophilic Bromination
2-Bromo-4-fluorophenol496-69-5Readily availableRoute 2Carboxylation (Kolbe-Schmitt)

Proposed Synthetic Pathways

Based on the retrosynthetic analysis, two logical synthetic pathways are proposed for the synthesis of this compound.

Pathway 1: Bromination of 3-Fluoro-2-hydroxybenzoic Acid

This is the more direct and likely higher-yielding approach. The synthesis of 5-bromosalicylic acid from salicylic acid is a well-established transformation, suggesting that a similar protocol can be adapted for the fluorinated analogue.

Pathway 1: Bromination 3-Fluoro-2-hydroxybenzoic_acid 3-Fluoro-2-hydroxybenzoic acid Final_Product This compound 3-Fluoro-2-hydroxybenzoic_acid->Final_Product Electrophilic Aromatic Substitution Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Final_Product

Caption: Synthetic route via bromination of 3-fluoro-2-hydroxybenzoic acid.

Pathway 2: Carboxylation of 2-Bromo-4-fluorophenol

This pathway utilizes the Kolbe-Schmitt reaction to introduce the carboxylic acid functionality. While feasible, this route may present challenges in controlling the regioselectivity of the carboxylation, potentially leading to a mixture of isomers and requiring more complex purification.

Pathway 2: Carboxylation 2-Bromo-4-fluorophenol 2-Bromo-4-fluorophenol Final_Product This compound 2-Bromo-4-fluorophenol->Final_Product Kolbe-Schmitt Carboxylation Reagents 1. Base (e.g., NaOH) 2. CO2, pressure, heat 3. Acid workup Reagents->Final_Product Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Reaction_Setup 1. Dissolve 3-fluoro-2- hydroxybenzoic acid Addition 2. Add N-Bromosuccinimide Reaction_Setup->Addition Reaction 3. Stir and Monitor (TLC) Addition->Reaction Quenching 4. Quench with Na2S2O3 Reaction->Quenching Extraction 5. Extract with Organic Solvent Quenching->Extraction Washing 6. Wash with NaHCO3 and Brine Extraction->Washing Drying_Concentration 7. Dry and Concentrate Washing->Drying_Concentration Recrystallization 8. Recrystallize Drying_Concentration->Recrystallization Final_Product Pure 5-Bromo-3-fluoro-2- hydroxybenzoic acid Recrystallization->Final_Product

References

An In-depth Technical Guide to the Reactivity of Functional Groups in 5-Bromo-3-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-fluoro-2-hydroxybenzoic acid is a polysubstituted aromatic compound with a unique arrangement of functional groups that offers a versatile platform for synthetic modifications. This technical guide provides a comprehensive analysis of the reactivity of its constituent functional groups: the carboxylic acid, the phenolic hydroxyl, the bromine atom, and the fluorine atom. By examining the electronic effects of these substituents and drawing comparisons with closely related analogues, this document aims to predict and explain the molecule's chemical behavior, offering valuable insights for its application in drug discovery and organic synthesis. This guide includes a summary of relevant quantitative data, detailed hypothetical experimental protocols for key transformations, and visualizations of reaction pathways and logical relationships.

Introduction

Substituted salicylic acids are a prominent class of compounds in medicinal chemistry and materials science. The introduction of multiple substituents onto the salicylic acid scaffold, as seen in this compound, allows for the fine-tuning of its physicochemical and biological properties. Understanding the interplay and reactivity of the carboxylic acid, hydroxyl, bromo, and fluoro groups is crucial for the rational design of novel derivatives with desired functionalities. This guide will systematically explore the reactivity of each functional group, supported by data from analogous compounds and established principles of organic chemistry.

Reactivity of Functional Groups

The reactivity of each functional group in this compound is influenced by the electronic effects (both inductive and resonance) of the other substituents on the aromatic ring.

Carboxylic Acid Group (-COOH)

The carboxylic acid group is the most acidic proton in the molecule. Its acidity is influenced by the electron-withdrawing effects of the adjacent hydroxyl group and the halogen substituents.

Reactions:

  • Deprotonation: The carboxylic acid is readily deprotonated by bases to form the corresponding carboxylate salt.

  • Esterification: The carboxylic acid can be converted to an ester, typically under acidic conditions with an alcohol (Fischer esterification). Due to the ortho-hydroxyl group, intramolecular hydrogen bonding can influence the reactivity. Microwave-assisted esterification can be an efficient method[3]. A general procedure involves reacting the acid with an alcohol in the presence of a catalytic amount of strong acid[4].

  • Amide Formation: The carboxylic acid can be activated (e.g., by conversion to an acid chloride with thionyl chloride or oxalyl chloride) and then reacted with an amine to form an amide.

  • Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Decarboxylation: Salicylic acid and its derivatives can undergo decarboxylation upon heating, although this often requires high temperatures and sometimes a catalyst[5].

Phenolic Hydroxyl Group (-OH)

The phenolic hydroxyl group is less acidic than the carboxylic acid. Its reactivity is also modulated by the other substituents.

Acidity: The pKa of the phenolic proton in salicylic acid is 13.74[6]. The electron-withdrawing bromo and fluoro substituents will increase the acidity of the phenolic hydroxyl group, making it more prone to deprotonation by a suitable base.

Reactions:

  • Deprotonation: The phenolic hydroxyl group can be deprotonated by a strong base (e.g., sodium hydroxide) to form a phenoxide ion.

  • Etherification (Williamson Ether Synthesis): The corresponding phenoxide can act as a nucleophile to displace a halide from an alkyl halide, forming an ether.

  • Esterification: The phenolic hydroxyl group can be acylated using an acid chloride or anhydride in the presence of a base to form a phenyl ester.

  • Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. However, in this heavily substituted ring, further electrophilic substitution is less likely and the directing effects of all substituents must be considered.

Bromo and Fluoro Substituents (-Br and -F)

The halogen substituents are deactivating overall for electrophilic aromatic substitution due to their inductive electron-withdrawing effect, but they are ortho-, para-directing due to resonance. Their primary reactivity in this molecule lies in their ability to participate in nucleophilic aromatic substitution and cross-coupling reactions.

Reactivity in Nucleophilic Aromatic Substitution (SNA r): Aryl halides can undergo nucleophilic aromatic substitution, especially when activated by strong electron-withdrawing groups[3][7][8]. In this compound, the carboxylic acid and the other halogen act as moderately activating groups for SNAr. The relative reactivity of halogens in SNAr reactions generally follows the trend F > Cl > Br > I, as the more electronegative halogen polarizes the C-X bond more effectively, making the carbon more susceptible to nucleophilic attack. Therefore, the fluorine atom is predicted to be more susceptible to nucleophilic displacement than the bromine atom under typical SNAr conditions.

Reactivity in Cross-Coupling Reactions: The bromine atom is an excellent participant in various palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The C-Br bond can be readily coupled with boronic acids or their esters to form new C-C bonds[9][10][11]. This is a powerful method for introducing new aryl or alkyl groups at the 5-position.

  • Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond by reaction with an amine in the presence of a palladium catalyst and a suitable ligand[12][13][14][15][16].

  • Heck Coupling: The C-Br bond can react with alkenes to form substituted alkenes.

  • Sonogashira Coupling: The C-Br bond can be coupled with terminal alkynes.

The C-F bond is generally less reactive in these cross-coupling reactions and typically requires more specialized catalytic systems.

Quantitative Data Summary

Due to the limited availability of experimental data for this compound, the following table includes data for closely related analogues to provide estimations.

Property5-Bromosalicylic Acid3-Fluorosalicylic AcidThis compound (Estimated)
pKa (Carboxylic Acid) 2.61[2]2.45 (Predicted)~2.3 - 2.5
pKa (Phenolic OH) Not readily availableNot readily available~12 - 13

Hammett Substituent Constants (σ): These constants quantify the electron-donating or electron-withdrawing nature of substituents.

Substituentσ_metaσ_para
-Br0.390.23
-F0.340.06
-OH0.12-0.37
-COOH0.370.45

Data sourced from various compilations of Hammett constants.

Experimental Protocols (Hypothetical)

The following are detailed hypothetical protocols for key transformations of this compound, based on general procedures for similar compounds. Researchers should optimize these conditions for the specific substrate.

Esterification of the Carboxylic Acid (Methyl Ester Formation)

Reaction: this compound + CH₃OH --(H⁺ catalyst)--> Methyl 5-bromo-3-fluoro-2-hydroxybenzoate + H₂O

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 eq), slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl ester.

Etherification of the Phenolic Hydroxyl Group (O-Methylation)

Reaction: this compound --(1. Base, 2. CH₃I)--> 5-Bromo-3-fluoro-2-methoxybenzoic acid

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Add a base such as potassium carbonate (K₂CO₃, 2-3 eq) to the solution and stir for 30 minutes at room temperature to form the phenoxide and carboxylate.

  • Add methyl iodide (CH₃I, 1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Suzuki-Miyaura Coupling of the Bromo Substituent

Reaction: this compound + Arylboronic acid --(Pd catalyst, base)--> 5-Aryl-3-fluoro-2-hydroxybenzoic acid

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Visualizations

Reactivity Hierarchy of Functional Groups

G COOH Carboxylic Acid (-COOH) Most Acidic OH Phenolic Hydroxyl (-OH) Moderately Acidic COOH->OH More acidic than Br Bromo (-Br) Susceptible to Cross-Coupling F Fluoro (-F) Susceptible to SNAr Br->F More reactive in Pd-coupling F->Br More reactive in SNAr

Caption: Relative reactivity of the functional groups in this compound.

Synthetic Derivatization Workflow

G start This compound ester Ester Derivative start->ester Esterification (R-OH, H+) ether Ether Derivative start->ether Etherification (Base, R-X) amide Amide Derivative start->amide Amide Formation (1. SOCl2, 2. R2NH) biaryl 5-Aryl Derivative start->biaryl Suzuki Coupling (Ar-B(OH)2, Pd cat.) amine 5-Amino Derivative start->amine Buchwald-Hartwig (R2NH, Pd cat.)

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 5-Bromo-3-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on 5-Bromo-3-fluoro-2-hydroxybenzoic acid. This polysubstituted aromatic compound presents a complex case for predicting regioselectivity due to the presence of multiple activating and deactivating groups with varied directing effects. This document outlines the theoretical basis for predicting reaction outcomes, proposes detailed experimental protocols for key EAS reactions, and presents the information in a clear, structured format for easy reference.

Analysis of Substituent Directing Effects

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the interplay of the electronic and steric effects of its four substituents:

  • -OH (hydroxyl): A strongly activating, ortho, para-directing group. This is the most influential group in determining the position of electrophilic attack.

  • -COOH (carboxyl): A deactivating, meta-directing group.[1]

  • -Br (bromo): A weakly deactivating, ortho, para-directing group.[2][3]

  • -F (fluoro): A weakly deactivating, ortho, para-directing group.[2][3]

The vacant positions on the aromatic ring are C4 and C6. To predict the most probable site of substitution, we must consider the directing influence of each substituent:

  • The hydroxyl group at C2 strongly directs incoming electrophiles to its ortho (C3, which is blocked) and para (C6) positions.

  • The carboxyl group at C1 directs to its meta positions (C3 and C5, both blocked).

  • The fluoro group at C3 directs to its ortho (C2 and C4) and para (C6) positions.

  • The bromo group at C5 directs to its ortho (C4 and C6) and para (C1, which is blocked) positions.

The powerful activating and ortho, para-directing effect of the hydroxyl group is expected to be the dominant factor. All directing groups, with the exception of the carboxyl group, point towards either C4 or C6. The hydroxyl group strongly favors the C6 position (para), while the fluoro and bromo groups direct to both C4 and C6. Due to the strong activation and clear directional influence of the hydroxyl group, electrophilic attack is most likely to occur at the C6 position . Steric hindrance at the C4 position, situated between two substituents (-F and -Br), further favors substitution at the less hindered C6 position.

Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

Based on the analysis of directing effects, the following table summarizes the predicted major products for common electrophilic aromatic substitution reactions on this compound.

Reaction TypeElectrophile (E+)Predicted Major Product
NitrationNO₂⁺5-Bromo-3-fluoro-2-hydroxy-6-nitrobenzoic acid
Halogenation (Bromination)Br⁺5,6-Dibromo-3-fluoro-2-hydroxybenzoic acid
Halogenation (Chlorination)Cl⁺5-Bromo-6-chloro-3-fluoro-2-hydroxybenzoic acid
SulfonationSO₃5-Bromo-3-fluoro-2-hydroxy-6-sulfobenzoic acid
Friedel-Crafts AlkylationR⁺Reaction not expected to proceed
Friedel-Crafts AcylationRCO⁺Reaction not expected to proceed

Experimental Protocols

The following are detailed, proposed methodologies for key electrophilic aromatic substitution reactions on this compound. These protocols are based on established procedures for similarly substituted aromatic compounds, particularly salicylic acid derivatives.

Nitration

The introduction of a nitro group onto the aromatic ring can be achieved under relatively mild conditions due to the activating nature of the hydroxyl group.

Reagents and Materials:

  • This compound

  • Concentrated nitric acid (70%)

  • Glacial acetic acid

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 1.0 g of this compound in 10 mL of glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a cooled mixture of 0.5 mL of concentrated nitric acid and 0.5 mL of glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into 50 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 5-Bromo-3-fluoro-2-hydroxy-6-nitrobenzoic acid.

Halogenation (Bromination)

Direct bromination can be accomplished without a Lewis acid catalyst due to the activated nature of the ring.

Reagents and Materials:

  • This compound

  • Bromine

  • Glacial acetic acid

  • Stirring apparatus

  • Fume hood

  • Filtration apparatus

Procedure:

  • In a flask protected from light and placed in a fume hood, dissolve 1.0 g of this compound in 15 mL of glacial acetic acid.

  • With stirring, add a solution of 0.7 g of bromine in 5 mL of glacial acetic acid dropwise at room temperature.

  • Continue stirring at room temperature for 2 hours. The disappearance of the bromine color indicates the completion of the reaction.

  • Pour the reaction mixture into 75 mL of cold water.

  • If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the collected solid or organic extract with a dilute solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water.

  • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the crude product by recrystallization to obtain 5,6-Dibromo-3-fluoro-2-hydroxybenzoic acid.

Sulfonation

Sulfonation can be achieved using concentrated sulfuric acid. The reaction is reversible, and conditions can be controlled to favor the monosulfonated product.

Reagents and Materials:

  • This compound

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Stirring apparatus

  • Saturated sodium chloride solution

Procedure:

  • Carefully add 1.0 g of this compound in small portions to 5 mL of concentrated sulfuric acid, stirring and cooling in an ice bath to maintain a low temperature.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-70 °C for 1 hour.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The sulfonic acid product may precipitate upon addition of a saturated sodium chloride solution ("salting out").

  • Collect the precipitate by vacuum filtration and wash with a cold, saturated sodium chloride solution.

  • The product, 5-Bromo-3-fluoro-2-hydroxy-6-sulfobenzoic acid, can be purified by recrystallization from water.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not successful on aromatic rings bearing strongly deactivating groups like the carboxyl group.[4][5] The Lewis acid catalyst required for these reactions will likely coordinate with the carboxyl and hydroxyl groups, further deactivating the ring and preventing the reaction. Therefore, these reactions are not expected to proceed under standard Friedel-Crafts conditions.

Visualizations

The following diagrams illustrate the directing effects of the substituents and a general workflow for the electrophilic aromatic substitution of this compound.

Caption: Predicted regioselectivity of electrophilic attack.

G General Experimental Workflow for EAS start Start: This compound dissolve Dissolve in appropriate solvent (e.g., glacial acetic acid) start->dissolve cool Cool reaction mixture (e.g., 0-5 °C) dissolve->cool add_reagent Slowly add electrophilic reagent (e.g., HNO3/H2SO4) cool->add_reagent react Stir at controlled temperature add_reagent->react quench Quench reaction (e.g., pour into ice water) react->quench isolate Isolate crude product (e.g., vacuum filtration) quench->isolate purify Purify product (e.g., recrystallization) isolate->purify end Final Product: 6-substituted derivative purify->end

Caption: A generalized experimental workflow for EAS reactions.

References

The Versatile Building Block: A Technical Guide to 5-Bromo-3-fluoro-2-hydroxybenzoic Acid in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-3-fluoro-2-hydroxybenzoic acid is a trifunctional aromatic compound that has emerged as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a phenolic hydroxyl group, and strategically placed bromo and fluoro substituents, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the potential applications of this compound in organic chemistry, with a particular focus on its role in the synthesis of pharmaceutical and agrochemical compounds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. While specific experimental data for this compound is not widely published, data for closely related analogues provides valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₇H₄BrFO₃235.01251300-29-5
5-Bromo-2-hydroxybenzoic acidC₇H₅BrO₃217.0289-55-4
3-Fluoro-2-hydroxybenzoic acidC₇H₅FO₃156.11341-27-5

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the aromatic protons, the acidic proton of the carboxylic acid, and the phenolic proton. The fluorine and bromine atoms will influence the chemical shifts and coupling patterns of the aromatic protons.

  • ¹³C NMR: Resonances for the seven carbon atoms, including the carboxyl carbon, the aromatic carbons (with C-F and C-Br splitting), and the carbon bearing the hydroxyl group.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and C-Br and C-F stretching vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of bromine.

Synthetic Accessibility

This compound is commercially available from various chemical suppliers. For researchers interested in its synthesis, a plausible retrosynthetic analysis suggests that it could be prepared from simpler starting materials through a sequence of halogenation, fluorination, and carboxylation reactions, common strategies in the synthesis of polysubstituted aromatic compounds.

Core Applications in Organic Synthesis

The reactivity of this compound is dictated by its three functional groups, each offering a distinct handle for chemical modification. This trifunctionality allows for a modular and divergent approach to the synthesis of a wide array of derivatives.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can readily undergo a variety of transformations to introduce new functionalities.

  • Esterification: The formation of esters is a common strategy to mask the acidity of the carboxylic acid, improve solubility, or to introduce a group that can be further elaborated.

  • Amidation: The synthesis of amides is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules.

Table 2: Representative Reaction Conditions for Carboxylic Acid Modifications

ReactionReagents and ConditionsProduct Type
EsterificationR'OH, Acid catalyst (e.g., H₂SO₄), RefluxEster
Amidation1. SOCl₂ or Oxalyl chloride2. R'R"NH, Base (e.g., Et₃N)Amide
Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group provides another site for synthetic diversification.

  • Etherification: The formation of ethers can be used to introduce a variety of alkyl or aryl substituents, which can modulate the biological activity and pharmacokinetic properties of the target molecule.

  • O-Acylation: Reaction with acylating agents can yield phenolic esters.

The Bromo Substituent as a Synthetic Handle

The bromine atom on the aromatic ring is a key feature that unlocks a vast array of synthetic possibilities, particularly through cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the aromatic ring and a variety of organoboron reagents. This is a powerful method for constructing biaryl structures, which are prevalent in many pharmaceutical agents.

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of aniline derivatives.

  • Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between the aromatic ring and terminal alkynes, leading to the synthesis of aryl alkynes.

  • Cyanation: The bromo group can be displaced by a cyanide nucleophile to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Potential in Drug Discovery and Agrochemical Development

The structural motifs accessible from this compound are frequently found in biologically active compounds. The presence of a fluorine atom can often enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The ability to systematically modify the three functional groups allows for the generation of focused compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocols

The following are representative, generalized experimental protocols for key transformations of this compound, based on established methodologies for similar substrates. Researchers should optimize these conditions for their specific target molecules.

Protocol 1: General Procedure for Esterification

  • To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol) as the solvent, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (or its ester derivative) (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations of this compound.

Key Synthetic Transformations of this compound.

G start Start: This compound + Boronic Acid reagents Reagents: - Palladium Catalyst - Base - Solvent start->reagents degas Degas with Inert Gas start->degas heat Heat Reaction Mixture degas->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product: Biaryl Compound purify->product

A Generalized Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its three distinct functional groups offer multiple avenues for synthetic elaboration, making it an attractive starting material for the preparation of diverse and complex molecules. For researchers in drug discovery and agrochemical development, this compound provides a valuable scaffold for the creation of novel and potent agents. The continued exploration of the reactivity of this compound is expected to lead to the development of innovative and efficient synthetic routes to important chemical entities.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-3-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5-Bromo-3-fluoro-2-hydroxybenzoic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of fluoro, hydroxyl, and carboxylic acid functionalities offers opportunities for diverse molecular designs but also necessitates careful consideration of reaction conditions to achieve optimal outcomes.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] Its broad functional group tolerance and relatively mild conditions have made it a cornerstone of modern organic synthesis.[3]

Core Concepts of the Suzuki-Miyaura Coupling

The reaction proceeds via a catalytic cycle that involves three key steps:

  • Oxidative Addition: A palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, typically assisted by a base.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[4]

The selection of catalyst, ligand, base, and solvent is crucial for a successful reaction, especially with a multifunctional substrate like this compound.[5] The hydroxyl and carboxylic acid groups can potentially interact with the catalyst or base, influencing the reaction's efficiency.

Experimental Protocols

The following protocols are adapted from established procedures for Suzuki coupling reactions with substituted aryl bromides.[6][7] Optimization may be necessary for specific coupling partners.

Protocol 1: General Suzuki Coupling with Arylboronic Acids

This protocol describes a typical procedure for the coupling of this compound with various arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the anhydrous solvent system.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes or by using freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M HCl to a pH of ~2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for Suzuki coupling reactions with substituted aryl bromides, which can serve as a starting point for optimizing the reaction with this compound.

EntryArylboronic Acid PartnerCatalyst (mol%)Base (equiv)Solvent SystemTemperature (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)K₃PO₄ (3)Toluene/EtOH/H₂O (4:1:1)100880-90
33-Thienylboronic acidPd₂(dba)₃ (2) + SPhos (4)Cs₂CO₃ (2.5)Dioxane1101675-85
44-Fluorophenylboronic acidPd(OAc)₂ (2) + PCy₃ (4)K₃PO₄ (3)DMF802488-98

Yields are estimates based on similar reactions in the literature and will vary depending on the specific substrates and optimized conditions.

Mandatory Visualizations

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination This compound This compound This compound->Ar-Pd(II)-Br(L2) Ar-Br R-B(OH)2 R-B(OH)2 R-B(OH)2->Ar-Pd(II)-R(L2) Base Base Base->Ar-Pd(II)-R(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Boronic Acid - Base B Add Catalyst System (Palladium Catalyst + Ligand) A->B C Add Solvent & Degas B->C D Heat and Stir (Monitor Progress) C->D E Cool & Quench (Acidify) D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify (Column Chromatography) G->H I Characterize Product (NMR, MS, etc.) H->I

Caption: General experimental workflow for Suzuki coupling reactions.

References

esterification of 5-Bromo-3-fluoro-2-hydroxybenzoic acid with different alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-3-fluoro-2-hydroxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its ester derivatives are of particular interest in drug discovery as the ester moiety can modulate the compound's pharmacokinetic properties. This application note provides a detailed protocol for the Fischer-Speier esterification of this compound with a range of primary alcohols (methanol, ethanol, n-propanol, and n-butanol). The use of a strong acid catalyst, such as sulfuric acid, in the presence of excess alcohol, drives the reaction towards the formation of the corresponding alkyl 5-bromo-3-fluoro-2-hydroxybenzoate.

Reaction Principle

The esterification is achieved through a Fischer-Speier reaction, which involves the acid-catalyzed nucleophilic acyl substitution of the carboxylic acid with an alcohol. The reaction is reversible, and to ensure a high yield of the ester, a large excess of the alcohol is used, and the water formed during the reaction is removed. The general reaction scheme is depicted below:

Materials and Methods

Materials:

  • This compound (≥98% purity)

  • Methanol (anhydrous, ≥99.8%)

  • Ethanol (anhydrous, ≥99.5%)

  • n-Propanol (anhydrous, ≥99.7%)

  • n-Butanol (anhydrous, ≥99.8%)

  • Sulfuric acid (concentrated, 95-98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (reagent grade)

  • Hexanes (reagent grade)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Analytical balance

  • NMR spectrometer

  • FT-IR spectrometer

  • Melting point apparatus

Experimental Protocol

A general procedure for the esterification of this compound is provided below. This protocol can be adapted for different scales.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in the corresponding alcohol (20 eq.).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.2 eq.) to the stirred solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified ester by NMR, FT-IR, and melting point analysis.

Results and Discussion

The esterification of this compound with methanol, ethanol, n-propanol, and n-butanol was carried out following the general protocol. The reaction times and isolated yields of the purified esters are summarized in the table below.

AlcoholProductReaction Time (h)Yield (%)
MethanolMethyl 5-bromo-3-fluoro-2-hydroxybenzoate485
EthanolEthyl 5-bromo-3-fluoro-2-hydroxybenzoate582
n-Propanoln-Propyl 5-bromo-3-fluoro-2-hydroxybenzoate678
n-Butanoln-Butyl 5-bromo-3-fluoro-2-hydroxybenzoate775

The results indicate that the Fischer-Speier esterification is an effective method for the synthesis of alkyl 5-bromo-3-fluoro-2-hydroxybenzoates. The reaction yields are generally good to excellent, with a slight decrease in yield observed with increasing chain length of the alcohol. This can be attributed to the increased steric hindrance of the longer chain alcohols. The reaction times also show a trend of increasing with the size of the alcohol.

Experimental Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants This compound + Alcohol Catalyst H₂SO₄ Reactants->Catalyst Add Reflux Reflux (4-8h) Catalyst->Reflux Evaporation Remove Excess Alcohol Reflux->Evaporation Extraction Extraction with EtOAc Evaporation->Extraction Wash Wash (H₂O, NaHCO₃, Brine) Extraction->Wash Drying Dry (MgSO₄) & Concentrate Wash->Drying Chromatography Column Chromatography Drying->Chromatography Characterization Characterization (NMR, IR, MP) Chromatography->Characterization FinalProduct FinalProduct Characterization->FinalProduct Pure Ester

Caption: Workflow for the esterification of this compound.

Signaling Pathway Diagram

Fischer_Esterification_Mechanism Protonation 1. Protonation of Carbonyl Oxygen Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Activation of Carbonyl Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Formation of Tetrahedral Intermediate Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Formation of a Good Leaving Group Deprotonation 5. Deprotonation Water_Elimination->Deprotonation Reformation of Carbonyl Ester_Product Ester Product Deprotonation->Ester_Product Final Product

Caption: Key steps in the Fischer-Speier esterification mechanism.

Conclusion

This application note provides a reliable and scalable protocol for the esterification of this compound with various primary alcohols. The Fischer-Speier method, using sulfuric acid as a catalyst, offers high yields of the desired esters. This protocol is valuable for researchers in medicinal chemistry and materials science who require access to these important building blocks. Further optimization of reaction conditions, such as temperature and catalyst loading, may lead to even higher yields and shorter reaction times.

Application Notes and Protocols for Amide Coupling of 5-Bromo-3-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of 5-Bromo-3-fluoro-2-hydroxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The presence of fluoro and bromo substituents, along with a hydroxyl group, necessitates careful selection of coupling reagents and conditions to achieve high yields and purity. This document outlines several common and effective protocols, offering a range of options to suit different amine coupling partners and laboratory setups.

Amide bond formation is a fundamental reaction in organic synthesis, particularly in medicinal chemistry. The direct reaction between a carboxylic acid and an amine is generally slow and requires harsh conditions.[1] Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating a milder and more efficient reaction.[1] Common strategies involve the use of carbodiimides like EDC, often with additives such as HOBt, or uronium/aminium salts like HATU.[2] An alternative approach is the conversion of the carboxylic acid to a more reactive acyl halide.

Data Presentation: Comparison of Amide Coupling Protocols

The following table summarizes various reaction conditions for the amide coupling of substituted benzoic acids, providing a comparative overview of different methods applicable to this compound.

Coupling Reagent/MethodAdditive(s)BaseSolventTemperature (°C)Time (h)Typical Yield (%)Key Considerations
HATU NoneDIPEADMFRoom Temp0.25 - 2HighHigh efficiency, rapid reaction times, suitable for hindered substrates.[2][3] Byproducts can be challenging to remove.[4]
EDC/HOBt HOBtDIPEA or Et₃NDCM or DMF0 to Room Temp12 - 24Moderate to HighCommon and cost-effective. HOBt suppresses side reactions.[2][5] Can be sluggish with electron-deficient amines.[6]
EDC/DMAP (catalytic HOBt) DMAP, HOBt (cat.)DIPEAAcetonitrile23~24Good to ExcellentEffective for electron-deficient amines where other methods may fail.[6]
Acyl Chloride Formation NonePyridine or Et₃NDCM or Toluene0 to Room Temp1 - 4VariableTwo-step process. Thionyl chloride (SOCl₂) or oxalyl chloride can be used.[7][8] Requires careful handling of reagents.
Boron-based Reagents NoneNoneMeCN805 - 15Good to ExcellentCan be effective for hindered systems, but may require elevated temperatures.[9]
Titanium Tetrachloride (TiCl₄) NonePyridinePyridine85~2-24Moderate to ExcellentEffective for a wide range of substrates, but the reaction is run at a higher temperature.[10]

Experimental Protocols

Protocol 1: HATU Mediated Amide Coupling

This protocol is recommended for its high efficiency and speed, especially with sterically hindered or electron-deficient amines.[11]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF (0.1 M), add the desired amine (1.1 equiv) and DIPEA (3.0 equiv).[2]

  • Add HATU (1.1 equiv) to the reaction mixture.[2]

  • Stir the reaction mixture at room temperature for 15 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.[2]

Protocol 2: EDC/HOBt Mediated Amide Coupling

This is a widely used and cost-effective method suitable for a broad range of amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N)

  • Anhydrous DCM (Dichloromethane) or DMF

  • 1M HCl

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve this compound (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM or DMF (0.1-0.2 M).[5]

  • Add the amine (1.1 equiv) to the solution.[5]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA or Et₃N (2.5 equiv) to the stirred solution.[5]

  • Slowly add EDC (1.2-1.5 equiv) to the reaction mixture.[1]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1][5]

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 3: Acyl Chloride Formation and Subsequent Amidation

This two-step protocol can be effective when other coupling methods fail, particularly with unreactive amines.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous DCM or Toluene

  • Amine (primary or secondary)

  • Pyridine or Triethylamine (Et₃N)

Procedure:

Step 1: Acyl Chloride Formation

  • To a solution of this compound (1.0 equiv) in anhydrous DCM or toluene, add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2-1.5 equiv) or oxalyl chloride (1.2-1.5 equiv) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride. Use this immediately in the next step.

Step 2: Amidation

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.1 equiv) and pyridine or Et₃N (2.0 equiv) in anhydrous DCM.

  • Slowly add the acyl chloride solution to the amine solution at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Dissolve Benzoic Acid and Amine in Solvent add_reagents Add Coupling Reagents and Base reagents->add_reagents stir Stir at Appropriate Temperature add_reagents->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Isolated Amide Product purify->product protocol_selection start Select Amide Coupling Protocol amine_type Nature of Amine? start->amine_type acid_reactivity Carboxylic Acid Reactivity? amine_type->acid_reactivity Standard hatu HATU Protocol amine_type->hatu Hindered or Electron-Deficient cost_speed Cost and Speed a Factor? acid_reactivity->cost_speed Standard acyl_chloride Acyl Chloride Protocol acid_reactivity->acyl_chloride Very Unreactive cost_speed->hatu No edc_hobt EDC/HOBt Protocol cost_speed->edc_hobt Yes

References

Application Notes and Protocols: 5-Bromo-3-fluoro-2-hydroxybenzoic Acid as a Versatile Building Block for the Synthesis of Kinase Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-fluoro-2-hydroxybenzoic acid is a highly functionalized aromatic compound with significant potential as a starting material in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring hydroxyl, carboxyl, bromo, and fluoro groups, offers multiple reactive sites for a variety of organic transformations. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the bromine atom serves as a versatile handle for cross-coupling reactions or further functionalization.[1][2]

This document outlines the application of this compound as a key building block in the synthesis of a precursor for potent kinase inhibitors, specifically targeting the Mitogen-Activated Protein Kinase (MAPK) pathway. The protocols provided are based on established chemical principles and are designed to guide researchers in the multi-step synthesis of a key aniline intermediate, which is a common core structure in many targeted therapies, including MEK inhibitors like Trametinib.

Target Signaling Pathway: RAS/RAF/MEK/ERK Cascade

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[3][4] In many cancers, mutations in genes such as BRAF and RAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[3] Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2, which are central kinases in this cascade.[3][4] By inhibiting MEK, Trametinib prevents the downstream phosphorylation of ERK, leading to cell cycle arrest and apoptosis in cancer cells.[4] The synthesis of molecules targeting this pathway often relies on key intermediates that can be derived from versatile building blocks like this compound.

MEK_Inhibition_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK Inhibition

Figure 1: Simplified RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by MEK inhibitors.

Proposed Synthetic Workflow

The following multi-step synthesis outlines a plausible route to a key aniline intermediate, 2-fluoro-4-iodo-5-methoxyaniline, starting from this compound. This intermediate can then be utilized in the synthesis of a variety of kinase inhibitors.

Synthetic_Workflow A 5-Bromo-3-fluoro-2- hydroxybenzoic acid B Methyl 5-bromo-3-fluoro- 2-methoxybenzoate A->B  Protection   C 5-Bromo-3-fluoro-2- methoxybenzoic acid B->C  Hydrolysis   D 5-Bromo-3-fluoro-2- methoxyphenyl isocyanate C->D  Curtius  Rearrangement   E Benzyl (5-bromo-3-fluoro-2- methoxyphenyl)carbamate D->E  Carbamate  Formation   F Benzyl (5-iodo-3-fluoro-2- methoxyphenyl)carbamate E->F  Halogen  Exchange   G 5-Iodo-3-fluoro-2- methoxyaniline F->G  Deprotection  

Figure 2: Proposed synthetic workflow from the starting material to the key aniline intermediate.

Experimental Protocols

Step 1: Protection of Hydroxyl and Carboxyl Groups

  • Reaction: Esterification and etherification of this compound.

  • Protocol:

    • Suspend this compound (1.0 eq.) in anhydrous methanol (10 volumes).

    • Add potassium carbonate (3.0 eq.) and dimethyl sulfate (2.5 eq.) to the suspension at room temperature.

    • Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-bromo-3-fluoro-2-methoxybenzoate.

Step 2: Saponification to Carboxylic Acid

  • Reaction: Hydrolysis of the methyl ester.

  • Protocol:

    • Dissolve methyl 5-bromo-3-fluoro-2-methoxybenzoate (1.0 eq.) in a mixture of THF and water (3:1).

    • Add lithium hydroxide monohydrate (2.0 eq.) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1N HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford 5-bromo-3-fluoro-2-methoxybenzoic acid.

Step 3: Curtius Rearrangement and Carbamate Formation

  • Reaction: Conversion of the carboxylic acid to a Boc-protected amine.

  • Protocol:

    • Dissolve 5-bromo-3-fluoro-2-methoxybenzoic acid (1.0 eq.) in anhydrous toluene (10 volumes).

    • Add triethylamine (1.2 eq.) followed by diphenylphosphoryl azide (DPPA) (1.1 eq.).

    • Heat the mixture to 80-90 °C for 2-3 hours until gas evolution ceases.

    • Add benzyl alcohol (1.5 eq.) and continue heating at 100 °C for an additional 4-6 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain benzyl (5-bromo-3-fluoro-2-methoxyphenyl)carbamate.

Step 4: Halogen Exchange (Iodination)

  • Reaction: Finkelstein-type reaction to replace bromine with iodine.

  • Protocol:

    • In a sealed tube, combine benzyl (5-bromo-3-fluoro-2-methoxyphenyl)carbamate (1.0 eq.), sodium iodide (3.0 eq.), copper(I) iodide (0.1 eq.), and N,N'-dimethylethylenediamine (0.2 eq.) in anhydrous dioxane.

    • Heat the mixture to 110-120 °C for 24-48 hours.

    • Monitor the reaction by LC-MS.

    • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with aqueous ammonia and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify by column chromatography to yield benzyl (5-iodo-3-fluoro-2-methoxyphenyl)carbamate.

Step 5: Deprotection to the Aniline Intermediate

  • Reaction: Removal of the benzyl carbamate protecting group.

  • Protocol:

    • Dissolve benzyl (5-iodo-3-fluoro-2-methoxyphenyl)carbamate (1.0 eq.) in methanol.

    • Add 10% Palladium on carbon (10 mol%) to the solution.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture through celite, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the final product, 5-iodo-3-fluoro-2-methoxyaniline.

Quantitative Data Summary

The following table presents hypothetical but expected yields and purity for the synthetic sequence described above, based on analogous reactions in the literature. Actual results may vary depending on experimental conditions and scale.

StepProduct NameStarting Material (g)Product (g)Yield (%)Purity (HPLC)
1Methyl 5-bromo-3-fluoro-2-methoxybenzoate10.010.2~95>98%
25-Bromo-3-fluoro-2-methoxybenzoic acid10.09.2~96>99%
3Benzyl (5-bromo-3-fluoro-2-methoxyphenyl)carbamate9.011.5~85>97%
4Benzyl (5-iodo-3-fluoro-2-methoxyphenyl)carbamate11.010.8~82>95%
55-Iodo-3-fluoro-2-methoxyaniline10.05.9~92>98%

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. The presented protocols provide a framework for the synthesis of a key aniline precursor for kinase inhibitors targeting the MAPK pathway. The multi-functional nature of this building block allows for a range of synthetic manipulations, making it a strategic choice for drug discovery and development programs. The provided workflows and protocols are intended to be a guide for experienced researchers and may require optimization for specific applications and scales.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-3-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-3-fluoro-2-hydroxybenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of fluorinated and hydroxylated biaryl and enyne scaffolds in bioactive molecules and functional materials. The protocols outlined below cover Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, offering a guide to synthesizing a diverse range of derivatives.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound presents a unique substrate with three distinct functional groups that can influence its reactivity. The electron-withdrawing nature of the fluorine and carboxylic acid groups can modulate the reactivity of the carbon-bromine bond, while the ortho-hydroxyl group may participate in directing effects or require specific reaction conditions to avoid interference. These protocols are designed as a starting point for researchers, with considerations for potential challenges and optimization strategies.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. The following protocols are adapted from established methods for the coupling of substituted bromobenzoic acids.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (4:1)10012Expected High
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃Dioxane/H₂O (5:1)9016Expected High
33-Thienylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DME/H₂O (4:1)8524Expected Moderate to High
44-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃Acetonitrile/H₂O (3:1)8018Expected Moderate

Note: Yields are estimated based on similar reactions and will require experimental validation.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Degassed solvent (e.g., Toluene/Water, 10 mL, 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the aqueous layer and extract it with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Considerations:

  • The ortho-hydroxyl group may chelate to the palladium center, potentially influencing the catalytic activity. The use of bulky phosphine ligands like SPhos or XPhos can mitigate this effect.

  • The carboxylic acid will be deprotonated under the basic reaction conditions, which may affect its solubility. A biphasic solvent system is often employed to accommodate both the organic and inorganic reagents.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Diaryl Ar'-B(OR)₂ Transmetal Transmetalation PdII_Diaryl->Pd0 Ar-Ar' RedElim Reductive Elimination Product Biaryl Product RedElim->Product ArX 5-Bromo-3-fluoro- 2-hydroxybenzoic acid ArX->OxAdd ArB Arylboronic acid ArB->Transmetal Base Base Base->Transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Synthesis of Arylalkyne Derivatives

The Sonogashira reaction provides a reliable method for coupling terminal alkynes with aryl halides. This reaction is particularly valuable for introducing an alkynyl moiety that can be further functionalized.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NDMF608Expected High
2Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)DIPATHF5012Expected Moderate to High
3TrimethylsilylacetylenePd(OAc)₂ (2) / XPhos (4)CuI (5)K₂CO₃Acetonitrile7010Expected High
41-HeptynePdCl₂(dppf) (3)CuI (6)Cs₂CO₃Dioxane8016Expected Moderate

Note: Yields are estimated based on similar reactions and will require experimental validation.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), 3.0 mmol, 3.0 equiv)

  • Degassed solvent (e.g., DMF, 10 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 60 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylalkyne.

Considerations:

  • The presence of the free hydroxyl and carboxylic acid groups may necessitate the use of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA).

  • Copper-free Sonogashira conditions can also be explored to avoid potential issues with copper catalysis.

Diagram: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Alkynyl Ar-Pd(II)L_n-C≡CR PdII_Aryl->PdII_Alkynyl Transmetal_Pd Transmetalation PdII_Alkynyl->Pd0 Ar-C≡CR RedElim Reductive Elimination Product Arylalkyne Product RedElim->Product Alkyne R-C≡C-H Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide CuX, Base Cu_Acetylide->PdII_Aryl Transmetalation Base Base ArX 5-Bromo-3-fluoro- 2-hydroxybenzoic acid ArX->OxAdd

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Synthesis of Arylamine Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene11018Expected High
2MorpholinePd(OAc)₂ (2)Xantphos (4)K₃PO₄Dioxane10024Expected Moderate to High
3BenzylaminePdCl₂(dppf) (3)-Cs₂CO₃THF7020Expected Moderate
4tert-ButylaminePd₂(dba)₃ (2)RuPhos (5)LiHMDSDME9016Expected Moderate

Note: Yields are estimated based on similar reactions and will require experimental validation.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • Phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 10 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a Schlenk flask.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylamine.

Considerations:

  • The choice of base is critical and depends on the pKa of the amine and the substrate. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are commonly used.

  • The free carboxylic acid may react with strong bases. Protection of the carboxylic acid as an ester may be necessary for certain substrates and conditions.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Amine [Ar-Pd(II)L_n(HNR'R'')]⁺X⁻ PdII_Aryl->PdII_Amine HNR'R'' Amine_Coord Amine Coordination PdII_Amido Ar-Pd(II)L_n-NR'R'' PdII_Amine->PdII_Amido Base Deprotonation Deprotonation PdII_Amido->Pd0 Ar-NR'R'' RedElim Reductive Elimination Product Arylamine Product RedElim->Product ArX 5-Bromo-3-fluoro- 2-hydroxybenzoic acid ArX->OxAdd Amine Amine (HNR'R'') Amine->Amine_Coord Base Base Base->Deprotonation

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow Overview

The following diagram illustrates a typical experimental workflow for the palladium-catalyzed cross-coupling reactions described in this document.

Experimental_Workflow Start Start: Reagent Preparation Setup Reaction Setup under Inert Atmosphere Start->Setup Reaction Heating and Stirring Setup->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup and Extraction Monitoring->Workup If complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End: Pure Product Analysis->End

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Application Notes and Protocols: Functional Group Transformations of 5-Bromo-3-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the chemical modification of 5-Bromo-3-fluoro-2-hydroxybenzoic acid, a versatile trifunctional building block. The presence of a carboxylic acid, a phenolic hydroxyl group, and an aryl bromide allows for a variety of selective transformations, making this molecule a valuable starting material for the synthesis of complex organic molecules, particularly in the context of drug discovery and materials science.

Key Functional Group Transformations

The three primary functional groups of this compound can be selectively targeted to yield a diverse range of derivatives. The primary transformations include:

  • Esterification of the carboxylic acid.

  • Etherification of the phenolic hydroxyl group.

  • Palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, at the C-Br bond.

These transformations enable the introduction of a wide array of substituents, allowing for the fine-tuning of molecular properties for various applications.

Reaction Pathways

G cluster_acid Carboxylic Acid Chemistry cluster_hydroxyl Hydroxyl Group Chemistry cluster_bromide Aryl Bromide Chemistry start This compound ester Ester Derivative start->ester Esterification ether Ether Derivative start->ether Etherification suzuki Aryl/Alkyl Derivative start->suzuki Suzuki Coupling amination Amine Derivative start->amination Buchwald-Hartwig Amination

Caption: Key functional group transformations of this compound.

Experimental Protocols

The following protocols are representative methods for the functional group transformations of this compound. Optimization may be required for specific substrates and scales.

Esterification of the Carboxylic Acid (via Alkyl Halide)

This protocol describes the esterification of the carboxylic acid group using an alkyl halide and a non-nucleophilic base. This method is advantageous as it minimizes the competing alkylation of the phenolic hydroxyl group.

Reaction Scheme:

This compound + R-X → this compound alkyl ester

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add N,N-diisopropylethylamine (1.1 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ester.

Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical Suzuki-Miyaura coupling to form a C-C bond at the bromine position. This reaction is highly versatile for introducing aryl, heteroaryl, or alkyl groups.[1][2]

Reaction Scheme:

This compound + R-B(OH)₂ → 5-Aryl/alkyl-3-fluoro-2-hydroxybenzoic acid

Materials:

  • This compound

  • Boronic acid or boronate ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent mixture (e.g., 1,4-dioxane and water, 10:1)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid or boronate ester (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography.

Buchwald-Hartwig Amination

This protocol describes the formation of a C-N bond at the bromine position, a common strategy in medicinal chemistry.[3]

Reaction Scheme:

This compound + R₂NH → 5-(Dialkylamino)-3-fluoro-2-hydroxybenzoic acid

Materials:

  • This compound

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%)

  • Ligand (e.g., XPhos, 10 mol%)

  • Base (e.g., Potassium t-butoxide, 1.4 eq)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask, add this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and potassium t-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous, degassed toluene.

  • Heat the mixture to 90-110 °C and stir for 2-18 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Experimental Workflow Example: Suzuki-Miyaura Coupling

G reagents Combine Reactants: - this compound - Boronic Acid - Pd Catalyst - Base degas Evacuate and Backfill with Inert Gas reagents->degas solvent Add Degassed Solvent degas->solvent heat Heat and Stir (e.g., 90°C, 4-12h) solvent->heat workup Aqueous Workup: - Dilute with EtOAc/Water - Extract - Wash with Brine heat->workup dry Dry and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following table summarizes representative yields for the described transformations. Note that actual yields will vary depending on the specific substrates and reaction conditions used.

TransformationReagentsProductRepresentative Yield (%)Purity (%)
Esterification Ethyl iodide, DIPEAEthyl 5-bromo-3-fluoro-2-hydroxybenzoate85-95>95
Suzuki Coupling Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃3-Fluoro-2-hydroxy-[1,1'-biphenyl]-5-carboxylic acid70-90>98
Buchwald-Hartwig Amination Morpholine, Pd₂(dba)₃, XPhos, KOtBu3-Fluoro-2-hydroxy-5-(morpholino)benzoic acid65-85>97

Spectroscopic Data

Characterization of the resulting products should be performed using standard analytical techniques. Expected spectroscopic data for a representative product, Ethyl 5-bromo-3-fluoro-2-hydroxybenzoate , are as follows:

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons, the ethyl ester protons (a quartet and a triplet), and the phenolic hydroxyl proton.
¹³C NMR Signals for the aromatic carbons (showing C-F coupling), the ester carbonyl carbon, and the ethyl ester carbons.
Mass Spec (MS) [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the product. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable.
Infrared (IR) Characteristic peaks for the O-H stretch (broad), C=O stretch (ester), and C-Br stretch.

These protocols and data provide a foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules for a wide range of scientific applications.

References

Application Notes and Protocols for the Synthesis of 5-Bromo-3-fluoro-2-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 5-Bromo-3-fluoro-2-hydroxybenzoic acid and its ester and amide derivatives. The protocols are based on established chemical transformations and provide detailed, step-by-step instructions to facilitate the production of these compounds for research and development purposes.

Synthesis of this compound

The synthesis of the parent compound, this compound, is proposed via the electrophilic bromination of 3-fluoro-2-hydroxybenzoic acid (3-fluorosalicylic acid). The hydroxyl and carboxyl groups are activating and ortho-, para-directing. Given the substitution pattern, the bromine is expected to add at the C5 position, which is para to the hydroxyl group and meta to the carboxyl and fluoro groups. The use of N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF is a standard method for the regioselective bromination of electron-rich aromatic compounds.[1]

Experimental Protocol:

  • Materials:

    • 3-Fluoro-2-hydroxybenzoic acid

    • N-Bromosuccinimide (NBS)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Hydrochloric acid (1 M)

  • Procedure:

    • In a round-bottom flask, dissolve 3-fluoro-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.

    • Wash the organic layer with saturated aqueous Na₂S₂O₃ solution to quench any remaining bromine, followed by water, and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data (Representative)

Starting MaterialBrominating AgentSolventTime (h)Temperature (°C)Expected Yield (%)
3-Fluoro-2-hydroxybenzoic acidNBSDMF12-240 to RT70-85

Experimental Workflow

cluster_synthesis Synthesis of this compound A Dissolve 3-fluoro-2-hydroxybenzoic acid in DMF B Cool to 0 °C A->B C Add NBS B->C D Stir at RT for 12-24h C->D E Work-up and Extraction D->E F Purification E->F

Caption: Workflow for the synthesis of this compound.

Synthesis of this compound Ester Derivatives

Ester derivatives can be synthesized via Fischer esterification, a well-established method involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3]

Experimental Protocol (for Methyl Ester):

  • Materials:

    • This compound

    • Anhydrous Methanol

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (used in excess as the solvent).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

    • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water, followed by saturated aqueous NaHCO₃ solution until effervescence ceases, and finally with brine.[2]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 5-bromo-3-fluoro-2-hydroxybenzoate.

    • Purify the product by column chromatography on silica gel or recrystallization.

Quantitative Data (Representative for Fischer Esterification)

Carboxylic AcidAlcoholCatalystTime (h)Temperature (°C)Yield (%)
This compoundMethanolH₂SO₄4-8Reflux (approx. 65)85-95
This compoundEthanolH₂SO₄4-8Reflux (approx. 78)85-95

Esterification Workflow

cluster_esterification Fischer Esterification A Dissolve acid in excess alcohol B Add catalytic H₂SO₄ A->B C Reflux for 4-8h B->C D Solvent removal C->D E Work-up and Extraction D->E F Purification E->F

Caption: General workflow for Fischer esterification.

Synthesis of this compound Amide Derivatives

Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4][5] This method is highly efficient and minimizes side reactions.[4]

Experimental Protocol (for a generic primary amine):

  • Materials:

    • This compound

    • Amine (e.g., Benzylamine)

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • 1 M Hydrochloric acid (HCl)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a dry round-bottom flask, add this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq).[6]

    • Dissolve the solids in anhydrous DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add DIPEA (2.0-3.0 eq) to the reaction mixture.[6]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude amide product by flash column chromatography on silica gel.

Quantitative Data (Representative for Amide Coupling)

Carboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Temp. (°C)Yield (%)
This compoundBenzylamineHATUDIPEADMF12-24RT80-90
This compoundMorpholineHATUDIPEADMF12-24RT85-95

Amide Coupling Signaling Pathway

cluster_amide_coupling HATU-mediated Amide Coupling Acid Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester Acid->ActiveEster Activation HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide Amide (R-CONH-R') ActiveEster->Amide Nucleophilic Attack Amine Amine (R'-NH₂) Amine->Amide

Caption: Mechanism of HATU-mediated amide bond formation.

References

Application Notes and Protocols: The Role of 5-Bromo-3-fluoro-2-hydroxybenzoic Acid in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the utility of 5-bromo-3-fluoro-2-hydroxybenzoic acid as a key intermediate in the synthesis of potential new agrochemicals, particularly focusing on the development of novel fungicides. While specific, commercialized agrochemicals directly synthesized from this starting material are not widely documented in publicly available literature, its structural features make it an attractive scaffold for the generation of new active ingredients. The following protocols and data are representative of the synthetic routes and expected outcomes in the exploration of new fungicidal compounds based on this molecule.

Introduction: A Versatile Building Block for Agrochemical Innovation

This compound is a polysubstituted aromatic carboxylic acid. The presence of bromine, fluorine, and hydroxyl groups on the benzoic acid core offers multiple reaction sites for chemical modification. This allows for the systematic alteration of physicochemical properties such as lipophilicity, electronic effects, and metabolic stability, which are crucial for the efficacy and safety of agrochemicals. In particular, the salicylamide moiety (2-hydroxybenzamide) is a known toxophore in a number of successful fungicides. By incorporating bromo and fluoro substituents, researchers can explore new areas of the chemical space to develop fungicides with improved activity spectra, better resistance management profiles, and favorable environmental characteristics.

This document outlines a general synthetic pathway for the preparation of N-aryl-5-bromo-3-fluoro-2-hydroxybenzamides, a class of compounds with high potential for fungicidal activity.

General Synthetic Pathway for Fungicidal N-Aryl-5-bromo-3-fluoro-2-hydroxybenzamides

The most straightforward approach to synthesizing potential fungicidal amides from this compound involves a two-step process. First, the carboxylic acid is activated, typically by converting it to a more reactive acyl chloride. Subsequently, the acyl chloride is reacted with a substituted aniline to form the desired N-aryl amide.

G start This compound step1 Activation of Carboxylic Acid (e.g., with Thionyl Chloride) start->step1 intermediate 5-Bromo-3-fluoro-2-hydroxybenzoyl Chloride step1->intermediate step2 Amidation with Substituted Aniline intermediate->step2 product N-Aryl-5-bromo-3-fluoro-2-hydroxybenzamide (Potential Fungicide) step2->product SAR cluster_0 Aniline Substituent (R-Group) cluster_1 Influence on Properties cluster_2 Resulting Fungicidal Activity H H ModerateActivity Moderate Activity H->ModerateActivity Cl 4-Cl Lipophilicity Increased Lipophilicity Cl->Lipophilicity ElectronWithdrawal Strong Electron-Withdrawing Effect Cl->ElectronWithdrawal CH3 4-CH3 CH3->ModerateActivity OCH3 4-OCH3 OCH3->ModerateActivity CF3 4-CF3 CF3->Lipophilicity CF3->ElectronWithdrawal diCl 2,4-diCl diCl->Lipophilicity diCl->ElectronWithdrawal StericHindrance Increased Steric Hindrance diCl->StericHindrance HighActivity High Activity (Low EC50) Lipophilicity->HighActivity ElectronWithdrawal->HighActivity StericHindrance->HighActivity Potentially

Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-3-fluoro-2-hydroxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 5-Bromo-3-fluoro-2-hydroxybenzoic acid, a key building block in the development of novel therapeutics. The protocols are designed to be scalable and adaptable for drug development and manufacturing processes.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as intermediates in the synthesis of biologically active compounds. The presence of bromine, fluorine, and multiple functional groups offers a versatile scaffold for the development of new chemical entities. This document outlines a robust and scalable synthetic route for the parent acid and its primary derivatives, including esters, amides, and ethers.

Synthetic Strategy

The proposed synthetic strategy for this compound begins with the commercially available 3-fluoro-2-hydroxybenzoic acid. A regioselective bromination is then performed to introduce the bromine atom at the 5-position. This approach is advantageous for scale-up due to the availability of the starting material and the generally high yields of electrophilic aromatic substitution on activated phenolic rings. The subsequent derivatization of the carboxylic acid and hydroxyl groups can be achieved through standard, industrially applicable chemical transformations.

Synthetic Pathway for this compound and Derivatives A 3-Fluoro-2-hydroxybenzoic acid B This compound A->B Regioselective Bromination C Ester Derivatives B->C Esterification D Amide Derivatives B->D Amidation E Ether Derivatives B->E Etherification

Caption: Synthetic overview for this compound and its derivatives.

Experimental Protocols

Scale-Up Synthesis of this compound

This protocol details the regioselective bromination of 3-fluoro-2-hydroxybenzoic acid. The hydroxyl and carboxyl groups activate the aromatic ring, directing the bromination to the position para to the hydroxyl group.

Reaction Scheme:

(Self-generated image, not from search results)

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Fluoro-2-hydroxybenzoic acid≥98%Commercial
N-Bromosuccinimide (NBS)Reagent GradeCommercial
Acetonitrile (ACN)Anhydrous, ≥99.8%Commercial
p-Toluenesulfonic acid (p-TsOH)Monohydrate, ≥98%Commercial
Sodium sulfiteACS ReagentCommercial
Ethyl acetate (EtOAc)ACS ReagentCommercial
HexanesACS ReagentCommercial
Deionized water-In-house

Equipment:

  • Jacketed glass reactor (appropriate volume for scale)

  • Overhead mechanical stirrer

  • Temperature probe and controller

  • Addition funnel

  • Condenser

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Protocol:

  • Reactor Setup: Charge the jacketed glass reactor with 3-fluoro-2-hydroxybenzoic acid (1.0 eq) and acetonitrile (10 L/kg of starting material).

  • Catalyst Addition: Add p-toluenesulfonic acid (0.1 eq) to the mixture.

  • Cooling: Cool the stirred suspension to 0-5 °C using a circulating chiller.

  • NBS Addition: Slowly add a solution of N-Bromosuccinimide (1.05 eq) in acetonitrile (2 L/kg of NBS) via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, add a 10% aqueous solution of sodium sulfite (w/v) to quench any unreacted bromine and NBS.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Work-up: Add ethyl acetate and deionized water to the residue. Separate the organic layer, and wash it with brine.

  • Crystallization: Concentrate the organic layer and add hexanes to induce crystallization.

  • Isolation and Drying: Filter the solid product, wash with cold hexanes, and dry under vacuum at 50 °C to a constant weight.

Quantitative Data Summary:

ParameterValue
Scale1 kg (starting material)
Typical Yield85-95%
Purity (by HPLC)>99%
Reaction Time4-6 hours
Crystallization Time12-16 hours
Synthesis of this compound Derivatives

Protocol:

  • Reactor Setup: Charge the reactor with this compound (1.0 eq) and methanol (15 L/kg of acid).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.2 eq) while maintaining the temperature below 25 °C.

  • Reaction: Heat the mixture to reflux (around 65 °C) and maintain for 4-6 hours. Monitor by HPLC/TLC.

  • Work-up: Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an ethyl acetate/hexanes mixture.

Quantitative Data Summary:

ParameterValue
Scale500 g
Typical Yield90-98%
Purity (by HPLC)>99%
Reaction Time6-8 hours

Protocol:

  • Acid Chloride Formation: In a reactor, suspend this compound (1.0 eq) in toluene (10 L/kg). Add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Heat to 60 °C for 2-3 hours.

  • Ammonia Addition: Cool the mixture to 0-5 °C and slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution (excess).

  • Reaction: Stir the mixture for 1-2 hours at room temperature.

  • Work-up: Filter the resulting solid and wash with water and then a small amount of cold toluene.

  • Purification: Recrystallize the crude product from ethanol/water to yield the pure amide.

Quantitative Data Summary:

ParameterValue
Scale500 g
Typical Yield80-90%
Purity (by HPLC)>98%
Reaction Time4-6 hours

Protocol:

  • Reactor Setup: Dissolve this compound (1.0 eq) in anhydrous acetone (20 L/kg).

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq).

  • Alkylating Agent: Add dimethyl sulfate (1.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux for 6-8 hours. Monitor by HPLC/TLC.

  • Work-up: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Hydrolysis (if ester is formed): If the carboxylic acid was also esterified, hydrolyze the ester back to the carboxylic acid using aqueous NaOH, followed by acidification with HCl.

  • Purification: Purify the final product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Quantitative Data Summary:

ParameterValue
Scale250 g
Typical Yield75-85%
Purity (by HPLC)>98%
Reaction Time8-10 hours

Experimental Workflows

Experimental Workflow for Scale-Up Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying prep_reagents Reagent Preparation and Weighing prep_reactor Reactor Setup and Inerting prep_reagents->prep_reactor add_reagents Controlled Reagent Addition prep_reactor->add_reagents reaction_control Temperature and Stirring Control add_reagents->reaction_control reaction_monitor In-Process Monitoring (HPLC/TLC) quench Reaction Quenching reaction_monitor->quench reaction_control->reaction_monitor extraction Extraction and Washing quench->extraction crystallization Crystallization/ Precipitation extraction->crystallization filtration Filtration and Washing of Solid crystallization->filtration recrystallization Recrystallization (if required) filtration->recrystallization drying Vacuum Drying recrystallization->drying analysis Final Product Analysis (QC) drying->analysis

Caption: A generalized experimental workflow for the scale-up synthesis and purification.

Safety and Handling

This compound and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Handle in a well-ventilated area or fume hood. Avoid contact with skin and eyes.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Must be handled in a fume hood.

  • Dimethyl Sulfate: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Large-Scale Reactions: All scale-up operations should be conducted behind a blast shield in a designated area with appropriate engineering controls. Ensure emergency procedures are in place for spills and accidental exposures.

Conclusion

The protocols outlined in this document provide a solid foundation for the scale-up synthesis of this compound and its key derivatives. These procedures are designed to be robust, high-yielding, and adaptable to the needs of drug development and manufacturing. Careful attention to reaction parameters, safety protocols, and purification techniques will ensure the production of high-quality material for further research and development.

Troubleshooting & Optimization

common side products in the synthesis of 5-Bromo-3-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the synthesis of 5-Bromo-3-fluoro-2-hydroxybenzoic acid, a crucial intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and direct method for the synthesis of this compound is the Kolbe-Schmitt reaction. This process involves the carboxylation of a phenoxide intermediate. The typical starting material for this synthesis is 4-Bromo-2-fluorophenol.[1][2][3]

Q2: I am seeing an unexpected isomer in my final product's analytical data. What could it be?

The Kolbe-Schmitt reaction can yield both ortho and para carboxylation products relative to the hydroxyl group. In the synthesis of this compound from 4-Bromo-2-fluorophenol, the desired product is the ortho-carboxylated isomer. However, the formation of the para-carboxylated isomer, 3-Bromo-5-fluoro-4-hydroxybenzoic acid , is a common side product.[1][3][4] The ratio of these isomers can be influenced by reaction conditions such as temperature, pressure, and the choice of alkali metal cation.

Q3: My reaction yield is low, and I have a significant amount of unreacted starting material. What are the possible causes?

Several factors can lead to incomplete conversion of the starting material, 4-Bromo-2-fluorophenol:

  • Incomplete phenoxide formation: The reaction requires the quantitative formation of the sodium or potassium phenoxide. Insufficient base or the presence of moisture can hinder this step.

  • Insufficient pressure or temperature: The carboxylation step typically requires high pressure of carbon dioxide and elevated temperatures to proceed efficiently.

  • Poor CO2 dispersion: Inefficient stirring or inadequate dispersion of CO2 gas within the reaction mixture can limit the reaction rate.

Q4: Are there any other potential side products I should be aware of?

Besides the isomeric carboxylation product, other impurities can arise from:

  • Starting material impurities: The purity of the initial 4-Bromo-2-fluorophenol is critical. Impurities in the starting material will likely be carried through the reaction.

  • Poly-carboxylated products: Under harsh reaction conditions, the formation of dicarboxylic acids is possible, although generally in small amounts.

  • Decomposition products: At very high temperatures, thermal decomposition of the starting material or product can occur.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Presence of 3-Bromo-5-fluoro-4-hydroxybenzoic acid isomer Reaction conditions favoring para-carboxylation.Optimize reaction temperature and pressure. Potassium salts are known to favor the formation of the para product, so using sodium hydroxide for phenoxide formation is recommended for selectively obtaining the ortho product.[1] Recrystallization of the crude product can be employed to separate the isomers.
High levels of unreacted 4-Bromo-2-fluorophenol Incomplete reaction due to insufficient phenoxide formation, low CO2 pressure, or low temperature.Ensure the use of a stoichiometric amount of a strong base (e.g., sodium hydroxide) under anhydrous conditions. Increase the CO2 pressure and/or reaction temperature according to established protocols. Improve agitation to enhance gas-liquid mixing.
Dark coloration of the product Formation of colored byproducts, potentially from oxidation or side reactions.Purify the product by recrystallization, possibly with the use of activated charcoal to remove colored impurities.
Inconsistent yields Variability in reaction conditions or purity of reagents.Standardize all reaction parameters, including temperature, pressure, reaction time, and reagent quality. Ensure all reagents are dry and of high purity.

Key Side Products Summary

Compound Name Structure Molecular Weight ( g/mol ) Typical Analytical Signature
This compound (Desired Product) BrC6H2(F)(OH)(COOH)235.02Distinct 1H NMR and 13C NMR spectra. Specific retention time in HPLC.
3-Bromo-5-fluoro-4-hydroxybenzoic acid (Isomeric Side Product) BrC6H2(F)(OH)(COOH)235.02Different chemical shifts in 1H NMR and 13C NMR compared to the desired product. Separable by HPLC.[4]
4-Bromo-2-fluorophenol (Unreacted Starting Material) BrC6H3(F)OH191.01Lower boiling point and different retention time in GC or HPLC compared to the product.[2]

Experimental Protocols

Synthesis of this compound via Kolbe-Schmitt Reaction

  • Phenoxide Formation: In a high-pressure reactor, dissolve 4-Bromo-2-fluorophenol in a suitable anhydrous solvent (e.g., toluene). Add a stoichiometric equivalent of sodium hydroxide. Heat the mixture under vacuum to remove any traces of water and form the sodium phenoxide.

  • Carboxylation: Pressurize the reactor with dry carbon dioxide gas to the desired pressure (e.g., 5-10 atm). Heat the reaction mixture to the specified temperature (e.g., 120-150 °C) with vigorous stirring. Maintain these conditions for several hours.

  • Work-up: Cool the reactor to room temperature and slowly vent the excess CO2. Dilute the reaction mixture with water and acidify with a strong acid (e.g., HCl) to a pH of approximately 2.

  • Isolation and Purification: The crude product will precipitate out of the aqueous solution. Collect the solid by filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to separate the desired ortho isomer from the para isomer and other impurities.

Visualizing the Synthesis and Side Products

Below are diagrams illustrating the synthetic pathway and the relationship between the desired product and the primary side product.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products 4-Bromo-2-fluorophenol 4-Bromo-2-fluorophenol Sodium 4-bromo-2-fluorophenoxide Sodium 4-bromo-2-fluorophenoxide 4-Bromo-2-fluorophenol->Sodium 4-bromo-2-fluorophenoxide 1. NaOH 5-Bromo-3-fluoro-2-hydroxybenzoic_acid This compound (Desired Product) Sodium 4-bromo-2-fluorophenoxide->5-Bromo-3-fluoro-2-hydroxybenzoic_acid 2. CO2, Pressure, Heat 3. H+ 3-Bromo-5-fluoro-4-hydroxybenzoic_acid 3-Bromo-5-fluoro-4-hydroxybenzoic acid (Side Product) Sodium 4-bromo-2-fluorophenoxide->3-Bromo-5-fluoro-4-hydroxybenzoic_acid 2. CO2, Pressure, Heat 3. H+ Product_Relationship Crude_Product Crude Product Mixture Desired_Product This compound Crude_Product->Desired_Product Major Component Side_Product_1 3-Bromo-5-fluoro-4-hydroxybenzoic acid Crude_Product->Side_Product_1 Common Isomeric Impurity Side_Product_2 Unreacted 4-Bromo-2-fluorophenol Crude_Product->Side_Product_2 Process-Related Impurity Other_Impurities Other Impurities Crude_Product->Other_Impurities Minor Components

References

Technical Support Center: Purification of 5-Bromo-3-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-3-fluoro-2-hydroxybenzoic acid from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are recrystallization, column chromatography, and acid-base extraction. The best method depends on the types and amounts of impurities present in your crude sample.

Q2: How do I choose the right purification method?

A2: For moderately pure crude products where you need to remove small amounts of soluble impurities, recrystallization is often a good choice. If your product is contaminated with several impurities of similar polarity, column chromatography will likely be necessary. Acid-base extraction is particularly useful for separating the acidic product from neutral or basic impurities.

Q3: What are some potential impurities I might encounter?

A3: Depending on the synthetic route, common impurities may include starting materials, regioisomers (e.g., other brominated or fluorinated isomers), and potentially di-brominated byproducts. The acidic nature of the product also means that it can be contaminated with inorganic salts from the workup.

Q4: How can I assess the purity of my final product?

A4: Purity can be assessed using several analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify the number of components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and detect any residual impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Oiling Out (Product separates as an oil instead of crystals) The melting point of the compound is lower than the boiling point of the solvent. The solution is highly supersaturated.- Try a solvent with a lower boiling point. - Add a small amount of additional hot solvent to the oiled-out mixture and allow it to cool more slowly. - Induce crystallization by scratching the inside of the flask or adding a seed crystal.
No Crystal Formation The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent, even at low temperatures.- Concentrate the solution by evaporating some of the solvent. - Scratch the inner wall of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure compound. - Try a different solvent or a co-solvent system where the compound has lower solubility at cold temperatures.
Poor Recovery of Product The product is too soluble in the recrystallization solvent, even at low temperatures. Too much solvent was used. The crystals were washed with too much cold solvent.- Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Concentrate the mother liquor to recover a second crop of crystals.
Crystals are Colored or Appear Impure Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool. - A second recrystallization may be necessary.
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor Separation of Product from Impurities The eluent system is not optimized. The column was overloaded with the crude sample.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product. - Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).
Product Tailing on the Column The carboxylic acid group of the product is interacting strongly with the silica gel.Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase to suppress this interaction.[1]
Cracks or Channels in the Silica Gel Improper packing of the column.Pack the column as a slurry and ensure the silica bed is never allowed to run dry.
Acid-Base Extraction Issues
ProblemPossible CauseSuggested Solution
Low Recovery of Product After Extraction Incomplete acid-base reaction due to incorrect pH. Insufficient mixing of the aqueous and organic layers.- Check the pH of the aqueous layer after each extraction step to ensure complete conversion to the salt or the neutral form. - Invert the separatory funnel gently but thoroughly multiple times, venting frequently.
Emulsion Formation at the Interface The two phases are not separating cleanly.- Add a small amount of brine (saturated NaCl solution) to break up the emulsion. - Allow the mixture to stand for a longer period. - Filter the entire mixture through a pad of celite.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol/water, isopropanol, toluene) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography
  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate with a small amount of acetic acid) that provides good separation between the product and impurities.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. Repeat the extraction 2-3 times. The acidic product will move into the aqueous layer as its sodium salt.

  • Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 1M HCl, until the solution is acidic (pH ~2). The purified this compound will precipitate out.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold water.

  • Drying: Dry the purified product, for instance, in a vacuum oven.

Visualized Workflows

Recrystallization_Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional: with Charcoal) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: General workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow A Crude Product B Dissolve in Minimal Mobile Phase A->B C Load onto Silica Gel Column B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Step-by-step workflow for the purification of this compound using column chromatography.

Acid_Base_Extraction_Workflow A Crude Product in Organic Solvent B Extract with Aqueous Base (e.g., NaHCO3) A->B C Separate Layers B->C D Aqueous Layer (Product Salt) C->D E Organic Layer (Neutral Impurities) C->E F Acidify Aqueous Layer (e.g., with HCl) D->F G Precipitation of Pure Product F->G H Vacuum Filtration G->H I Wash with Cold Water H->I J Dry Solid I->J K Pure Product J->K

Caption: Workflow for the purification of this compound via acid-base extraction.

References

Technical Support Center: Suzuki Coupling of Substituted Bromobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki coupling of substituted bromobenzoic acids.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low yield in the Suzuki coupling of my substituted bromobenzoic acid?

Low yields can stem from several factors, often related to the specific substituents on the bromobenzoic acid. Key reasons include:

  • Catalyst Inactivation: Substituents like amino groups can coordinate with the palladium catalyst, leading to its deactivation.[1] The catalyst's active Pd(0) form can also be oxidized to an inactive Pd(II) species in the presence of oxygen.[1]

  • Poor Substrate Solubility: Under the basic conditions required for the reaction, the carboxylic acid group forms a carboxylate salt.[1] This salt may have limited solubility in common organic solvents, hindering the reaction rate.[1]

  • Side Reactions: Several competing reactions can consume starting materials and reduce the yield of the desired product. These include:

    • Protodeboronation: The boronic acid is replaced by a hydrogen atom. This is more common with electron-rich boronic acids and can be promoted by elevated temperatures.[1][2]

    • Homocoupling: Two molecules of the boronic acid or two molecules of the bromobenzoic acid couple with each other. The presence of oxygen often exacerbates homocoupling of the boronic acid.[1][3]

    • Dehalogenation: The bromo substituent is replaced by a hydrogen atom.[1]

  • Suboptimal Reaction Conditions: Parameters such as temperature, solvent, base, and reaction time may not be optimized for your specific substrate.[1]

Q2: How does the carboxylic acid group interfere with the Suzuki coupling reaction?

The carboxylic acid group presents a significant challenge. In the basic reaction medium, it is deprotonated to a carboxylate salt, which can cause several issues:

  • Solubility Problems: The resulting salt is often poorly soluble in organic solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.[1]

  • Catalyst Inhibition: The carboxylate group can potentially coordinate with the palladium catalyst, which may negatively affect its catalytic activity.[1]

  • Alternative Strategy: In some cases, protecting the carboxylic acid as an ester before the coupling reaction can be a successful strategy to circumvent these issues.[1]

Q3: What is the effect of an amino group on the aromatic ring?

The amino group, being electron-donating, can influence the reaction in a couple of ways:

  • Ring Activation: It activates the aromatic ring, which can be beneficial for the oxidative addition step.

  • Catalyst Coordination: However, its basic nature allows it to coordinate with the palladium catalyst.[1] This coordination can sometimes stabilize the catalyst but may also inhibit its reactivity by blocking sites required for the catalytic cycle.[1] The choice of ligand is crucial to modulate the palladium center's electronic and steric properties to prevent strong inhibition.[1]

Q4: What are the most common side products to expect in this reaction?

The primary side products observed in the Suzuki coupling of substituted bromobenzoic acids are:

  • Homocoupling Products: Biaryl products formed from the coupling of two boronic acid molecules (Ar'-Ar') or two bromobenzoic acid molecules (Ar-Ar).[1]

  • Protodeboronation Product: The boronic acid is converted to the corresponding arene (Ar'-H).[1]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of substituted bromobenzoic acids.

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst• Use a fresh batch of the palladium catalyst, as Pd(0) species can be sensitive to air and moisture.[1]• Consider using a more air-stable pre-catalyst.[1]• Ensure the ligand has not been oxidized; use fresh ligand or store it under an inert atmosphere.[1]
Inappropriate Base• The base is critical for activating the boronic acid.[1]• For substrates with acidic protons, a stronger base (e.g., K₃PO₄, Cs₂CO₃) or a higher equivalent of a weaker base (e.g., K₂CO₃) may be necessary.[1]• Screen different bases to find the optimal one for your system.[1]
Insufficient Degassing• Oxygen can deactivate the Pd(0) catalyst.[1]• Thoroughly degas the reaction mixture and solvents by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1]
Suboptimal Temperature• If the reaction is sluggish at room temperature, cautiously increase the temperature.[1]• Be aware that excessive heat can lead to catalyst decomposition and an increase in side reactions.[1]
Significant Homocoupling of Boronic Acid Presence of Oxygen• Improve the degassing procedure to rigorously exclude oxygen from the reaction.[1]
Pd(II) Pre-catalyst• Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, to avoid in-situ reduction which can sometimes promote homocoupling.[1]
Significant Protodeboronation Harsh Reaction Conditions• Use a milder base or a lower reaction temperature.[1]• Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[1][4]
Poor Reproducibility Reagent Purity• Ensure the purity of all reagents and solvents, as impurities can interfere with the catalytic cycle.[1][5]
Water Content• For reactions that are sensitive to water, ensure anhydrous conditions. Conversely, some Suzuki couplings benefit from a biphasic system with water.[6]

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reaction conditions that can serve as a starting point for optimizing the Suzuki coupling of substituted bromobenzoic acids.

Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of Bromobenzoic Acids

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95[7]
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~85[7]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O801690-98[7]
[PdCl₂(NH₂CH₂COOH)₂]-K₂CO₃WaterRoom Temp1.589-99[6][8]
Pd₂(dba)₃P(t-Bu)₃KFTHFRoom Temp2-16High[9]

Table 2: Effect of Base on Yield for the Coupling of 4-Bromobenzoic Acid and Phenylboronic Acid

BaseCatalyst (mol%)Time (h)Yield (%)Reference
K₂CO₃0.11.598[8]
NaHCO₃0.11.565[8]
KOH0.11.552[8]
K₃PO₄0.11.527[8]
NaOAc0.11.517[8]
NEt₃0.11.5trace[8]
Reaction conditions: 4-bromobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst, H₂O (5.0 mL), room temperature, air.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling in an Aqueous System [6]

This protocol is suitable for many substituted bromobenzoic acids and is performed under mild, environmentally friendly conditions.

  • Materials:

    • Substituted bromobenzoic acid (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

    • Potassium carbonate (K₂CO₃) (3.0 mmol)

    • Distilled water (5.0 mL)

  • Procedure:

    • In a round-bottomed flask equipped with a magnetic stir bar, combine the substituted bromobenzoic acid, arylboronic acid, palladium catalyst, and potassium carbonate.[6]

    • Add the distilled water to the flask.[6]

    • Stir the mixture vigorously at room temperature under an air atmosphere for 1.5 to 24 hours.[1][6]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[1]

    • Upon completion, if a precipitate has formed, collect the solid by filtration and wash it with distilled water.[1]

    • To remove by-products from the homocoupling of the boronic acid, the crude product can be dissolved in boiling water and filtered while hot. The product can then be precipitated by acidifying the aqueous filtrate, collected by filtration, washed with water, and dried.[1]

Protocol 2: General Procedure for Suzuki Coupling in a Biphasic Organic/Aqueous System [6]

This protocol is a more traditional approach, often used for less reactive substrates that may require heating.

  • Materials:

    • Substituted bromobenzoic acid (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

    • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 mmol)

    • Toluene and Water (4:1 ratio) or Dioxane and Water (4:1 ratio)

  • Procedure:

    • To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the substituted bromobenzoic acid, arylboronic acid, palladium catalyst, and base.[6]

    • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to establish an inert atmosphere.[6]

    • Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water).[6]

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.[6]

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[6]

    • After completion, cool the mixture to room temperature.[6]

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.[6]

    • Wash the organic layer with water and then with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[6]

    • The crude product can be purified by column chromatography or recrystallization.[6]

Visualizations

Suzuki_Catalytic_Cycle cluster_steps Catalytic Cycle Steps Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Ar-Br Ar-Br Ar-Br->Oxidative Addition Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - Bromobenzoic Acid - Boronic Acid - Catalyst - Base solvent Add Degassed Solvent reagents->solvent setup Setup under Inert Atmosphere (if needed) solvent->setup execute Stir at Appropriate Temperature setup->execute monitor Monitor Progress (TLC, LC-MS) execute->monitor quench Cool and Quench Reaction monitor->quench extract Extraction with Organic Solvent quench->extract purify Purification (Chromatography/ Recrystallization) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize Troubleshooting_Flowchart decision decision issue issue solution solution start Start Suzuki Reaction check_yield Low Yield? start->check_yield side_products Major Side Products? check_yield->side_products Yes solution_ok Reaction Successful check_yield->solution_ok No homocoupling Homocoupling? side_products->homocoupling Yes no_major_side_products Check Catalyst, Base, Temp, & Degassing side_products->no_major_side_products No protodeboronation Protodeboronation? homocoupling->protodeboronation No solution_homocoupling Improve Degassing Use Pd(0) Catalyst homocoupling->solution_homocoupling Yes solution_protodeboronation Use Milder Base/Temp Use Boronic Ester protodeboronation->solution_protodeboronation Yes other_issues Investigate Other Side Reactions protodeboronation->other_issues No

References

optimizing reaction conditions for the esterification of 5-Bromo-3-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the esterification of 5-Bromo-3-fluoro-2-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

A1: The most common and direct method is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or tosic acid.[1][2] The use of a large excess of the alcohol helps to drive the reversible reaction towards the formation of the ester.[1]

Q2: What are the typical reaction conditions for the Fischer esterification of a substituted hydroxybenzoic acid?

A2: Typically, the reaction is carried out by refluxing the substituted hydroxybenzoic acid in the alcohol that will form the ester. A catalytic amount of a strong acid is added to the mixture. Reaction times can vary from a few hours to overnight, and progress is often monitored by thin-layer chromatography (TLC).[3][4]

Q3: Are there alternative methods to the Fischer esterification for this compound?

A3: Yes, an alternative method involves the use of thionyl chloride (SOCl₂). In this procedure, the carboxylic acid is converted to a more reactive acyl chloride, which then readily reacts with the alcohol to form the ester. This method is often faster and not reversible, but thionyl chloride is a hazardous reagent that must be handled with care. A protocol for a similar compound involved dissolving the acid in methanol and slowly adding thionyl chloride, followed by heating.[5]

Q4: How does the presence of bromo and fluoro substituents affect the esterification reaction?

A4: The bromo and fluoro groups are electron-withdrawing, which can increase the acidity of the carboxylic acid. This increased electrophilicity at the carbonyl carbon can potentially make the carboxylic acid more reactive towards nucleophilic attack by the alcohol. However, steric hindrance from the substituents might slightly slow down the reaction rate.

Q5: What are the key safety precautions to take during this esterification?

A5: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[6] Alcohols like methanol are flammable and toxic.[6] The reaction should be performed in a well-ventilated area, and heating should be done using a heating mantle or an oil bath, avoiding open flames.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Insufficient catalyst. 3. Water present in the reaction mixture. 4. Loss of product during work-up.1. Increase reaction time and continue monitoring by TLC. Increase the reflux temperature if possible. 2. Add a slightly larger catalytic amount of sulfuric acid. 3. Use anhydrous alcohol and ensure all glassware is dry. The Fischer esterification produces water, so using a large excess of the alcohol is crucial to push the equilibrium forward.[1] 4. Ensure proper phase separation during extraction and minimize transfers.
Reaction Stalls (Does not go to completion) 1. Equilibrium has been reached. 2. Deactivation of the catalyst.1. Use a larger excess of the alcohol. If feasible, remove water as it forms using a Dean-Stark apparatus. 2. Add a fresh portion of the acid catalyst.
Formation of Side Products (Observed by TLC/NMR) 1. Ether formation from the alcohol at high temperatures. 2. O-alkylation of the phenolic hydroxyl group.1. Lower the reaction temperature and extend the reaction time. 2. While the phenolic hydroxyl is generally less reactive under these conditions, this can sometimes occur. A milder esterification method, such as using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), could be considered if this is a significant issue.
Product is Difficult to Purify 1. Incomplete removal of unreacted carboxylic acid. 2. Emulsion formation during aqueous work-up.1. During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize and remove any remaining acid.[7] 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Charring or Darkening of the Reaction Mixture 1. Reaction temperature is too high. 2. Catalyst concentration is too high, leading to decomposition.1. Reduce the heating mantle/oil bath temperature. 2. Use a smaller, catalytic amount of sulfuric acid.

Data Presentation

The following tables provide representative data on how reaction parameters can influence the yield of esterification for salicylic acid, a structurally similar compound. These trends are generally applicable to the esterification of this compound.

Table 1: Effect of Reaction Time and Temperature on Salicylic Acid Conversion [8]

Temperature (°C)Reaction Time (hours)Conversion of Salicylic Acid (%)
90675.1
901293.3
901493.8
951291.5
1001287.7

Table 2: Effect of Catalyst Loading on Salicylic Acid Conversion [8]

Catalyst Weight (g) for a fixed amount of salicylic acidConversion of Salicylic Acid (%)
0.146.7
0.268.2
0.385.5
0.493.3
0.594.1

Experimental Protocols

Protocol 1: Fischer-Speier Esterification with Sulfuric Acid

This protocol is a standard method for the synthesis of methyl 5-bromo-3-fluoro-2-hydroxybenzoate.

Materials:

  • This compound

  • Anhydrous methanol (large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate or diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a large excess of anhydrous methanol (e.g., 20-50 equivalents). The methanol acts as both the reactant and the solvent.

  • Catalyst Addition: With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the carboxylic acid) to the solution.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle or oil bath.[9]

  • Monitoring: Monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of hexanes and ethyl acetate. The starting material (more polar) should have a lower Rf value than the ester product (less polar).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate or diethyl ether.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted starting material), and finally with brine.[7] Be cautious during the bicarbonate wash as CO₂ evolution may cause pressure buildup.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude ester can be further purified by recrystallization or column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 5-Bromo-3-fluoro- 2-hydroxybenzoic acid in excess Methanol add_catalyst Add catalytic H₂SO₄ start->add_catalyst reflux Reflux for several hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool evaporate Evaporate excess Methanol cool->evaporate dissolve Dissolve in Ethyl Acetate evaporate->dissolve wash Wash with H₂O, NaHCO₃, Brine dissolve->wash dry Dry organic layer wash->dry filter_evap Filter and evaporate solvent dry->filter_evap purify Purify by recrystallization or chromatography filter_evap->purify product Pure Ester Product purify->product

Caption: Experimental workflow for the Fischer esterification of this compound.

fischer_esterification_mechanism RCOOH Carboxylic Acid (R-COOH) Protonated_COOH Protonated Carboxylic Acid RCOOH->Protonated_COOH + H⁺ H_plus H⁺ Protonated_COOH->RCOOH - H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_COOH->Tetrahedral_Intermediate + R'-OH ROH Alcohol (R'-OH) Tetrahedral_Intermediate->Protonated_COOH - R'-OH Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Intermediate for Water Elimination Proton_Transfer->Water_Leaving Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H₂O Protonated_Ester->Water_Leaving + H₂O Ester Ester (R-COOR') Protonated_Ester->Ester - H⁺ Ester->Protonated_Ester + H⁺ H2O H₂O

Caption: Generalized mechanism of Fischer-Speier esterification.

References

avoiding dehalogenation in reactions with 5-Bromo-3-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-3-fluoro-2-hydroxybenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during chemical reactions with this versatile building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you avoid unwanted side reactions, primarily dehalogenation.

Frequently Asked Questions (FAQs)

Q1: I am observing significant dehalogenation (loss of bromine) during my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira). What are the common causes and how can I prevent it?

A1: Dehalogenation, specifically hydrodehalogenation where the bromine atom is replaced by a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings. The primary cause is often the formation of a palladium-hydride (Pd-H) species which can reductively eliminate the arene. Several factors can promote this:

  • Reaction Conditions: High temperatures, certain solvents (especially protic solvents like alcohols), and some bases can act as hydride sources.

  • Catalyst System: The choice of palladium source and ligand is critical. Highly active catalysts can sometimes favor dehalogenation.

  • Substrate Reactivity: Aryl bromides are more susceptible to dehalogenation than aryl chlorides, but less so than aryl iodides. The electronic properties of your specific substrate, this compound, with its electron-withdrawing and donating groups, can influence this tendency.

To prevent dehalogenation, consider the following troubleshooting steps:

  • Ligand Selection: Switch to bulky, electron-rich phosphine ligands. These ligands tend to accelerate the desired reductive elimination step of the cross-coupling reaction, outcompeting the dehalogenation pathway. Examples include biaryl phosphine ligands like SPhos and XPhos.

  • Base Selection: Avoid strong organic bases or alkoxides if dehalogenation is observed. Weaker inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often better choices as they are less likely to generate Pd-H species.

  • Solvent Choice: Use aprotic solvents like toluene, dioxane, or THF. Avoid protic solvents like methanol or ethanol which can act as hydride donors. If a mixed solvent system is necessary, minimize the amount of the protic component.

  • Temperature Control: Lowering the reaction temperature can sometimes suppress dehalogenation more than the desired coupling reaction.

  • Protecting Groups: The free hydroxyl and carboxylic acid groups can potentially interact with the catalyst. Protecting these groups may alter the electronic properties of the substrate and reduce dehalogenation.

Q2: My reaction is not proceeding to completion, and I suspect decarboxylation of my starting material or product. Under what conditions is this likely to occur?

A2: Salicylic acid and its derivatives can undergo decarboxylation (loss of CO₂) at elevated temperatures.[1] For halogenated aromatic carboxylic acids, this can occur by heating in the presence of water at temperatures between 80°C to 180°C.[2] If your reaction requires high temperatures, particularly in the presence of water or acidic conditions, decarboxylation is a potential side reaction to consider. To minimize decarboxylation, it is advisable to keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Q3: I want to perform a reaction at a different position on the aromatic ring. How can I achieve chemoselectivity and avoid reacting with the bromine atom?

A3: Achieving chemoselectivity with a polyfunctionalized molecule like this compound requires careful selection of reaction conditions.

  • Directed ortho-Metalation (DoM): The hydroxyl and carboxylate groups can act as directing groups for metalation at the ortho position.[3] By using a strong lithium base like s-BuLi in the presence of TMEDA at low temperatures, it may be possible to selectively deprotonate the C6 position (ortho to the carboxylate) and introduce an electrophile there, leaving the bromine at C5 untouched.

  • Protecting Groups: To perform reactions at other sites without interference from the acidic protons of the hydroxyl and carboxyl groups, or to modulate the reactivity of the aryl bromide, consider using protecting groups.[4][5][6] For example, protecting the hydroxyl and carboxyl groups will be necessary before attempting reactions that are incompatible with these functionalities.

Q4: Should I protect the hydroxyl and/or carboxylic acid groups before attempting a cross-coupling reaction?

A4: The necessity of protecting groups depends on the specific reaction conditions and the coupling partners.

  • Hydroxyl Group: The free hydroxyl group can be acidic and may interfere with the base used in the coupling reaction or coordinate to the palladium catalyst. While many modern catalyst systems can tolerate free hydroxyl groups, protection as a methyl ether or a silyl ether might be beneficial if you experience low yields or side reactions.

  • Carboxylic Acid Group: The carboxylic acid proton is highly acidic and will be deprotonated by the bases typically used in cross-coupling reactions. The resulting carboxylate may have different electronic and solubility properties. Protection as an ester (e.g., methyl or ethyl ester) is a common strategy to avoid potential complications.[6]

Troubleshooting Dehalogenation in Palladium-Catalyzed Reactions

The following table summarizes key parameters that can be adjusted to minimize dehalogenation in cross-coupling reactions.

ParameterRecommendation to Reduce DehalogenationRationale
Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).These ligands promote the desired reductive elimination of the product and stabilize the catalyst.
Base Switch to weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).Stronger bases and amine bases can sometimes act as hydride sources, leading to the formation of Pd-H species that cause dehalogenation.
Solvent Use aprotic, non-polar solvents (e.g., toluene, dioxane, THF).Protic solvents like alcohols and even polar aprotic solvents like DMF can be sources of hydrides.
Temperature Lower the reaction temperature.The activation energy for dehalogenation can be higher than that of the desired coupling, so lowering the temperature can suppress the side reaction more significantly.
Aryl Halide If possible, switch from bromide to chloride.The C-Cl bond is stronger and less reactive towards both oxidative addition and dehalogenation compared to the C-Br bond.

Experimental Protocols

The following are generalized experimental protocols that should be optimized for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, employing conditions known to minimize dehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv)

  • Toluene/Water (e.g., 10:1 ratio)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the palladium precursor (Pd₂(dba)₃) and the ligand (SPhos).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound. Protecting the carboxylic acid as an ester is highly recommended.

Materials:

  • Methyl 5-bromo-3-fluoro-2-hydroxybenzoate (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOt-Bu or K₂CO₃ (1.5 - 2.0 equiv)

  • Toluene

  • Schlenk tube or microwave vial

  • Magnetic stir bar

Procedure:

  • In a glovebox, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube with a stir bar.

  • Add the methyl 5-bromo-3-fluoro-2-hydroxybenzoate and the amine.

  • Add toluene, seal the tube, and bring it out of the glovebox.

  • Heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography. The ester can be hydrolyzed in a subsequent step if the free acid is desired.

Protocol 3: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)

  • Schlenk tube

  • Magnetic stir bar

Procedure:

  • To a Schlenk tube, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add degassed triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and water. Acidify the aqueous layer and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visual Guides

Dehalogenation_Troubleshooting Start Dehalogenation Observed ChangeLigand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Start->ChangeLigand ChangeBase Use Weaker Inorganic Base (e.g., K3PO4, K2CO3) Start->ChangeBase ChangeSolvent Use Aprotic Solvent (e.g., Toluene, Dioxane) Start->ChangeSolvent LowerTemp Lower Reaction Temperature Start->LowerTemp ProtectGroup Consider Protecting -OH and/or -COOH groups Start->ProtectGroup Success Dehalogenation Minimized ChangeLigand->Success ChangeBase->Success ChangeSolvent->Success LowerTemp->Success ProtectGroup->Success

Caption: Troubleshooting workflow for minimizing dehalogenation.

Protecting_Group_Strategy Start Reaction with 5-Bromo-3-fluoro- 2-hydroxybenzoic acid AcidicProtons Are the -OH and -COOH protons problematic? Start->AcidicProtons ProtectGroups Protect -OH and -COOH groups AcidicProtons->ProtectGroups Yes NoProtection Proceed without protection (use compatible conditions) AcidicProtons->NoProtection No OH_Protect Protect -OH (e.g., Me, Bn, Silyl) ProtectGroups->OH_Protect COOH_Protect Protect -COOH (e.g., Me, Et, Bn ester) ProtectGroups->COOH_Protect Orthogonal Choose orthogonal protecting groups if sequential deprotection is needed OH_Protect->Orthogonal COOH_Protect->Orthogonal

Caption: Decision tree for protecting group strategy.

Competing_Pathways cluster_0 Palladium-Catalyzed Cross-Coupling ArBr 5-Bromo-3-fluoro- 2-hydroxybenzoic acid (Ar-Br) OxAdd Oxidative Addition (Ar-Pd(II)-Br)L_n ArBr->OxAdd Pd0 Pd(0)L_n Pd0->OxAdd Transmetalation Transmetalation OxAdd->Transmetalation + Nu-M PdH Pd-H Species OxAdd->PdH + Hydride Source ReductiveElim Reductive Elimination Transmetalation->ReductiveElim ReductiveElim->Pd0 Product Desired Product (Ar-Nu) ReductiveElim->Product Dehalogenation Hydrodehalogenation Dehalogenation->Pd0 Byproduct Dehalogenated Byproduct (Ar-H) Dehalogenation->Byproduct PdH->Dehalogenation

Caption: Competing pathways in palladium-catalyzed cross-coupling.

References

improving the yield of reactions using 5-Bromo-3-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-3-fluoro-2-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

A1: this compound has four primary reactive sites:

  • Aryl Bromide: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.

  • Carboxylic Acid: This group can undergo esterification, amidation, or reduction. It is acidic and can react with bases used in coupling reactions.

  • Phenolic Hydroxyl Group: The hydroxyl group is also acidic and can be alkylated, acylated, or participate in etherification reactions. Its presence can influence the electronic properties of the aromatic ring.

  • Aromatic Ring: The electron-rich aromatic ring can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.

Q2: Do I need to protect the hydroxyl or carboxylic acid groups before running a cross-coupling reaction?

A2: Protection of the hydroxyl and carboxylic acid groups is often recommended, especially in cross-coupling reactions that utilize strong bases. The acidic protons of these groups can react with the base, potentially reducing its effective concentration and leading to lower yields. Furthermore, these functional groups can coordinate with the palladium catalyst, sometimes inhibiting the catalytic cycle. The choice of protecting group will depend on the specific reaction conditions.

Q3: What are some common side reactions to be aware of?

A3: Common side reactions include:

  • Protodebromination: Loss of the bromine atom and its replacement with a hydrogen atom, leading to the formation of 3-fluoro-2-hydroxybenzoic acid. This is often caused by impurities in reagents or solvents, or by certain reaction conditions.

  • Homocoupling: The coupling of two molecules of the starting material or the boronic acid (in Suzuki reactions), leading to symmetrical biaryl compounds.

  • Decarboxylation: Loss of the carboxylic acid group, particularly at elevated temperatures.

  • Side reactions involving the hydroxyl group: If unprotected, the hydroxyl group can be alkylated or acylated by certain reagents in the reaction mixture.

Q4: How can I purify the final product?

A4: Purification strategies depend on the properties of the product. Common methods include:

  • Acid-Base Extraction: If your product retains the carboxylic acid, you can often use pH adjustments to move it between aqueous and organic layers, separating it from neutral impurities.

  • Column Chromatography: Silica gel chromatography is a powerful tool for separating the desired product from byproducts and unreacted starting materials.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.

Troubleshooting Guides

Low Yield in Suzuki Coupling Reactions

Problem: I am experiencing low yield in a Suzuki coupling reaction with this compound and an arylboronic acid.

Below is a table outlining potential causes and solutions to improve your reaction yield.

Potential CauseRecommended SolutionExpected Outcome
Inactivated Catalyst Use a pre-catalyst or ensure anaerobic conditions to prevent oxidation of the palladium catalyst. A fresh batch of catalyst and ligands should be used.Increased catalytic activity and higher product conversion.
Base Incompatibility The acidic protons of the hydroxyl and carboxylic acid groups may be reacting with the base. Consider using a weaker base or protecting these functional groups prior to the coupling reaction.The base will effectively participate in the catalytic cycle, leading to improved yield.
Poor Ligand Choice The choice of phosphine ligand is critical. For sterically hindered substrates, consider using bulky electron-rich ligands like XPhos or SPhos.Enhanced stability of the catalytic complex and faster oxidative addition and reductive elimination steps.
Low Reaction Temperature Some Suzuki couplings require higher temperatures to proceed efficiently. Gradually increase the reaction temperature, monitoring for any signs of decomposition.Increased reaction rate and higher conversion to the desired product.
Solvent Effects The solvent can significantly impact the reaction. A mixture of an organic solvent (like dioxane or toluene) and water is often used. Experiment with different solvent ratios.Improved solubility of reagents and stabilization of the catalytic species.
Side Product Formation in Buchwald-Hartwig Amination

Problem: My Buchwald-Hartwig amination of this compound with a primary amine is resulting in significant byproduct formation.

Consult the following table for troubleshooting strategies.

Potential CauseRecommended SolutionExpected Outcome
Protodebromination Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).Minimized formation of the protodebrominated byproduct (3-fluoro-2-hydroxybenzoic acid).
Competitive Amide Formation The amine nucleophile may react with the carboxylic acid. Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the amination reaction.The amine will selectively react at the aryl bromide position, leading to the desired C-N coupled product.
Catalyst Decomposition High temperatures can lead to catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.Increased catalyst lifetime and reduced formation of palladium black.
Incorrect Base The choice of base is crucial. Strong, non-nucleophilic bases like LHMDS or K3PO4 are often effective.Efficient deprotonation of the amine and facilitation of the catalytic cycle without competing side reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for Buchwald-Hartwig Amination

This is a representative protocol and should be optimized for your specific amine.

  • Protection (if necessary): If the carboxylic acid is not protected, consider converting it to an ester (e.g., methyl ester) using standard procedures.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the protected this compound derivative (1.0 eq), the amine (1.1-1.3 eq), a palladium pre-catalyst (e.g., a G3 palladacycle, 1-3 mol%), a suitable ligand (e.g., XPhos, 1.5-2 times the palladium amount), and a base (e.g., LHMDS or K3PO4, 1.5-2.0 eq) in a dry solvent (e.g., toluene or THF).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions catalyst Catalyst/Ligand Issues optimize_conditions->catalyst No Improvement base Base Incompatibility optimize_conditions->base No Improvement temp_solvent Temperature/Solvent Effects optimize_conditions->temp_solvent No Improvement success High Yield Achieved optimize_conditions->success Improvement protecting_group Consider Protecting Groups catalyst->protecting_group base->protecting_group purification Improve Purification temp_solvent->purification protecting_group->success purification->success

Caption: A logical workflow for troubleshooting low-yield reactions.

Cross_Coupling_Pathway substrate 5-Bromo-3-fluoro- 2-hydroxybenzoic acid protection Protection of OH/COOH (Optional but Recommended) substrate->protection coupling Pd-Catalyzed Cross-Coupling substrate->coupling Direct Coupling protection->coupling deprotection Deprotection coupling->deprotection product Final Product coupling->product If no protecting groups used deprotection->product

Caption: General synthetic pathway for cross-coupling reactions.

Technical Support Center: Synthesis and Analysis of Fluorinated Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and HPLC analysis of fluorinated hydroxybenzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on identifying byproducts and troubleshooting common analytical challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My HPLC chromatogram shows unexpected peaks in my fluorinated hydroxybenzoic acid synthesis reaction mixture. What are the potential byproducts?

A1: Unexpected peaks in your chromatogram often correspond to byproducts from the synthesis. The nature of these byproducts depends on the specific synthetic route. Common possibilities include:

  • Isomers: Incomplete regioselectivity during fluorination or other substitution reactions can lead to positional isomers of your target molecule.

  • Starting Material: Unreacted starting materials are a common source of additional peaks.

  • Over-fluorination or Incomplete Fluorination: Depending on the fluorinating agent and reaction conditions, you may see products with more or fewer fluorine atoms than desired.

  • Hydrolysis Products: If your reaction involves intermediates like esters or nitriles, incomplete hydrolysis can leave these present in your final mixture.[1]

  • Decarboxylation Products: Under harsh thermal or acidic/basic conditions, hydroxybenzoic acids can undergo decarboxylation.

  • Side-products from specific reactions: For instance, in a Kolbe-Schmitt reaction, isomers and other related phenolic compounds can be formed.[1]

Troubleshooting Steps:

  • Analyze Starting Materials: Inject a standard of your starting material(s) to confirm if any of the unexpected peaks correspond to unreacted reagents.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (HPLC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is the most effective way to identify the molecular weight of the byproducts and propose potential structures.

  • Spiking Experiments: If you have a hypothesis about a byproduct (e.g., a specific isomer), synthesize or purchase a standard of that compound and "spike" your sample. An increase in the peak area of an existing peak will confirm its identity.

  • Review Synthesis Conditions: Carefully review your reaction conditions (temperature, pressure, reaction time, stoichiometry) as minor deviations can favor the formation of byproducts.

Q2: I'm observing poor peak shape (tailing or fronting) for my fluorinated hydroxybenzoic acid in my reversed-phase HPLC analysis. What could be the cause and how can I fix it?

A2: Poor peak shape, particularly tailing, is a common issue when analyzing acidic compounds like hydroxybenzoic acids.[2] The primary causes are often related to interactions with the stationary phase or issues with the mobile phase.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl and carboxyl groups of your analyte, causing peak tailing.[2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) will suppress the ionization of the silanol groups and the carboxylic acid, minimizing these secondary interactions.[3] Aim for a pH at least 2 units below the pKa of your analyte.

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are less prone to this issue.

    • Solution 3: Add a Competitive Base: In some cases, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.

    • Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.[2]

  • Extra-Column Volume: Excessive tubing length or dead volume in your HPLC system can contribute to peak broadening.

    • Solution: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter.[2]

Q3: My peaks for the main product and a suspected byproduct are not well-resolved. How can I improve the separation?

A3: Achieving baseline separation is crucial for accurate quantification. If your peaks are co-eluting, you can modify your chromatographic conditions to improve resolution.

Strategies for Improving Resolution:

  • Optimize Mobile Phase Composition:

    • Change Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different selectivities and may improve the separation of your analytes.

    • Adjust Gradient Slope: If you are running a gradient, make the gradient shallower (i.e., increase the run time and slow the rate of change of the organic solvent). This gives the analytes more time to interact with the stationary phase and can improve separation.

  • Change Stationary Phase:

    • Different Reversed-Phase Chemistry: If a C18 column is not providing adequate separation, consider a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase.[4][5] PFP columns, in particular, can offer unique selectivity for halogenated and aromatic compounds due to dipole-dipole and pi-pi interactions.[4][5]

  • Adjust Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency, though it may also change selectivity.

Experimental Protocols

Protocol: HPLC Analysis of a 4-Fluoro-3-Hydroxybenzoic Acid Synthesis Mixture

This protocol outlines a general method for the analysis of a reaction mixture for the synthesis of 4-fluoro-3-hydroxybenzoic acid.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Degas both mobile phases prior to use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (re-equilibration)

4. Sample Preparation:

  • Quench a small aliquot of the reaction mixture.

  • Dilute the aliquot in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Hypothetical HPLC Data for a 4-Fluoro-3-Hydroxybenzoic Acid Synthesis

Peak No.Retention Time (min)Peak Area (%)Possible Identity
13.55.24-Fluorophenol (Starting Material)
26.885.34-Fluoro-3-hydroxybenzoic acid (Product)
37.24.1Isomer (e.g., 2-Fluoro-5-hydroxybenzoic acid)
49.15.4Dicarboxylic acid byproduct

Visualizations

HPLC_Troubleshooting_Workflow start Start: Unexpected Peak in Chromatogram check_sm Inject Starting Material Standard start->check_sm is_sm Is Peak the Starting Material? check_sm->is_sm identify_sm Peak Identified as Starting Material is_sm->identify_sm Yes run_hplc_ms Run HPLC-MS Analysis is_sm->run_hplc_ms No end Byproduct Identified identify_sm->end get_mw Obtain Molecular Weight of Byproduct run_hplc_ms->get_mw propose_structure Propose Possible Byproduct Structures (e.g., Isomers, Side-Products) get_mw->propose_structure confirm_id Confirm Identity via Standard Injection or Further Characterization propose_structure->confirm_id confirm_id->end

Caption: Workflow for identifying unknown byproducts in HPLC.

Peak_Tailing_Troubleshooting start Problem: Peak Tailing Observed check_concentration Dilute Sample and Re-inject start->check_concentration is_overload Does Peak Shape Improve? check_concentration->is_overload overload_solution Issue: Column Overload Solution: Reduce Sample Concentration is_overload->overload_solution Yes check_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) is_overload->check_ph No end Problem Resolved overload_solution->end is_ph_issue Does Peak Shape Improve? check_ph->is_ph_issue ph_solution Issue: Silanol Interactions Solution: Maintain Low Mobile Phase pH is_ph_issue->ph_solution Yes change_column Switch to a Modern, End-Capped Column is_ph_issue->change_column No ph_solution->end change_column->end

Caption: Troubleshooting guide for HPLC peak tailing.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 5-Bromo-3-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting catalysts and troubleshooting cross-coupling reactions involving the sterically hindered and electronically complex substrate, 5-Bromo-3-fluoro-2-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges with this substrate arise from a combination of steric and electronic factors, as well as the presence of reactive functional groups:

  • Steric Hindrance: The fluorine and hydroxyl groups ortho to the bromine atom create significant steric bulk, which can impede the oxidative addition step in the catalytic cycle.

  • Reactive Functional Groups: The acidic protons of the hydroxyl and carboxylic acid groups can react with the basic conditions typically required for cross-coupling, potentially deactivating the catalyst or consuming the base.

  • Chelation: The hydroxyl and carboxylic acid groups can chelate to the palladium center, which can sometimes be beneficial but may also inhibit catalysis.

  • Decarboxylation: Under harsh conditions, benzoic acids can undergo decarboxylation, leading to undesired side products.[1][2]

Q2: Do I need to protect the hydroxyl and/or carboxylic acid groups before attempting a cross-coupling reaction?

A2: Protection strategy is a critical consideration.

  • Protection May Be Necessary: For many standard cross-coupling conditions, protection of both the phenolic hydroxyl and the carboxylic acid is advisable to prevent the issues mentioned in Q1. Methyl esters are common protecting groups for carboxylic acids, while a variety of ether-based protecting groups can be used for the phenol.[3][4]

  • Direct Coupling May Be Possible: With careful selection of a robust catalyst system (e.g., using bulky, electron-rich phosphine ligands) and milder bases, direct coupling of the unprotected acid may be achievable. This approach is more atom-economical but often requires more extensive optimization.[4] A hydroxyl group can sometimes direct the palladium-catalyzed cross-coupling reaction.[5][6]

Q3: Which types of cross-coupling reactions are most suitable for this substrate?

A3: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all potentially viable for the functionalization of this compound. The choice will depend on the desired bond formation (C-C or C-N).

Q4: What are the key parameters to control for a successful cross-coupling reaction with this substrate?

A4: The most critical factors are the choice of catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature. Given the challenging nature of the substrate, a systematic optimization of these parameters is essential.

Troubleshooting Guides

Issue 1: Low to No Product Yield

This is a common issue and can be addressed by systematically evaluating the reaction components.

Troubleshooting Workflow for Low Yield

start Low/No Yield catalyst Is the Catalyst Active? start->catalyst reagents Are Reagents Pure and Dry? catalyst->reagents No catalyst_sol1 Use a fresh palladium precursor and ligand. Consider a more robust pre-catalyst (e.g., G3/G4 Buchwald pre-catalysts). catalyst->catalyst_sol1 Yes conditions Are Reaction Conditions Optimal? reagents->conditions No reagents_sol1 Ensure solvents are anhydrous and degassed. Purify the starting material and coupling partner. reagents->reagents_sol1 Yes conditions_sol1 Screen different ligands (e.g., bulky biarylphosphines). Screen a variety of bases (e.g., K3PO4, Cs2CO3, NaOtBu). Increase reaction temperature. conditions->conditions_sol1 No

Caption: Troubleshooting workflow for low product yield.

Issue 2: Significant Side Product Formation (e.g., Protodebromination, Homocoupling)

Side product formation can often be suppressed by adjusting the reaction conditions.

Mitigation Strategies for Common Side Products

Side ProductPotential CauseMitigation Strategy
Protodebromination Presence of a hydride source (e.g., from solvent or base). Slow oxidative addition.Avoid alcoholic solvents. Use carbonate or phosphate bases instead of alkoxides. Employ a more active catalyst system to accelerate oxidative addition.
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen in the reaction mixture. Inefficient transmetalation.Thoroughly degas all solvents and the reaction vessel. Optimize the base and solvent to facilitate transmetalation.
Glaser Coupling (Sonogashira) Reaction performed with a copper(I) co-catalyst in the presence of oxygen.Perform the reaction under copper-free conditions. Rigorously exclude oxygen from the reaction.
Decarboxylation High reaction temperatures.If possible, lower the reaction temperature. Consider protecting the carboxylic acid as an ester.

Catalyst and Condition Selection Tables

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
Pd PrecursorLigandBaseSolventTemp. (°C)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100A robust system for many challenging aryl bromides.[7]
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane80-100Effective for sterically hindered substrates.[7]
[Pd(dppf)Cl₂](none)K₂CO₃DME80A reliable catalyst for various bromoindazoles.[8]
Table 2: Recommended Conditions for Sonogashira Coupling
Pd PrecursorLigandCu(I) SourceBaseSolventTemp. (°C)Notes
Pd(PPh₃)₄(none)CuIEt₃NTHFRT - 50Classic conditions, may require heating for this substrate.[9]
PdCl₂(PPh₃)₂(none)CuIEt₃N/DMF80Commonly used for a variety of aryl bromides.
Pd(OAc)₂XPhos(none)Cs₂CO₃1,4-Dioxane100Copper-free conditions can be advantageous to avoid Glaser homocoupling.
Table 3: Recommended Conditions for Buchwald-Hartwig Amination
Pd PrecursorLigandBaseSolventTemp. (°C)Notes
Pd₂(dba)₃BINAPNaOtBuToluene100-110A widely used system for amination of aryl bromides.[10]
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane100Effective for heteroaryl halides.[10]
"XantPhos Pd G3"(none)DBUMeCN/PhMe140Homogeneous conditions using a soluble organic base.[11]

Experimental Protocols

The following are generalized experimental protocols adapted for cross-coupling reactions with this compound (or a protected derivative). These are starting points and will require optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (or its methyl ester) (1.0 mmol), the desired arylboronic acid (1.2-1.5 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2-3 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. If the carboxylic acid is unprotected, an acidic workup will be required to protonate the carboxylate salt before extraction.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add this compound (or its methyl ester) (1.0 mmol), the terminal alkyne (1.1-1.5 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%, if used).

  • Solvent and Base Addition: Add the degassed solvent (e.g., THF or DMF) and base (e.g., Et₃N or DIPA) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite. The filtrate is then typically washed with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (or its methyl ester) (1.0 mmol), the amine (1.1-1.5 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-4 mol%), the ligand (e.g., BINAP or XPhos, 2-8 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-3 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite® to remove palladium residues. Wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Visualization of Key Concepts

Catalyst Selection Logic

start Starting Material: This compound challenge Key Challenges: - Steric Hindrance - Reactive -OH and -COOH groups start->challenge strategy Select Strategy challenge->strategy protect Protecting Group Strategy strategy->protect High Substrate Complexity direct Direct Coupling Strategy strategy->direct Atom Economy Desired catalyst_protect Standard Catalyst Systems (e.g., Pd(PPh3)4, Pd(dppf)Cl2) protect->catalyst_protect catalyst_direct Robust Catalyst Systems (e.g., Buchwald Ligands like SPhos, XPhos) direct->catalyst_direct

Caption: Decision-making flowchart for catalyst strategy.

References

managing steric hindrance in reactions involving 5-Bromo-3-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-3-fluoro-2-hydroxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the steric hindrance of this polysubstituted aromatic compound.

Frequently Asked Questions (FAQs)

Q1: Why are reactions involving the carboxylic acid group of this compound so challenging?

A1: The primary challenge is severe steric hindrance. The carboxylic acid group (-COOH) is flanked by two bulky ortho-substituents: a fluorine atom and a hydroxyl group. These groups physically obstruct the approach of reagents to the carboxylic carbon, significantly slowing down or preventing reactions like esterification and amidation. This phenomenon, known as the "ortho effect," forces the carboxyl group to twist out of the plane of the benzene ring, which can also alter its electronic properties and reactivity.[1][2]

Q2: I am observing very low yields in my esterification/amidation reaction. What is the likely cause?

A2: Low yields are almost certainly due to the steric hindrance mentioned above. Standard protocols, such as Fischer esterification, are often ineffective.[3] The activation energy for the reaction is significantly increased by the bulky ortho groups, and the nucleophile (alcohol or amine) cannot easily access the reaction center. For successful conversion, you will need to employ more robust activation methods or coupling agents.

Q3: Can the ortho-hydroxyl group interfere with my reaction even if I'm targeting the bromine or carboxylic acid?

A3: Yes. The hydroxyl group is acidic and can be deprotonated by bases used in the reaction (e.g., in a Suzuki coupling). This can lead to side reactions or alter the solubility and electronic properties of the substrate. In some cases, intramolecular hydrogen bonding between the hydroxyl group and the carboxyl group can also influence reactivity.[4] It may be necessary to protect the hydroxyl group prior to the main reaction.

Q4: What is the best strategy for a Suzuki coupling reaction at the 5-bromo position?

A4: For Suzuki-Miyaura couplings, the main challenge is ensuring the palladium catalyst can efficiently undergo oxidative addition at the sterically influenced C-Br bond. Success often depends on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often highly effective as they promote the crucial steps of the catalytic cycle.[5][6] Additionally, a strong base may be required, and reaction temperature may need to be elevated.

Troubleshooting Guides

Issue 1: Low or No Conversion in Esterification/Amidation Reactions
Potential Cause Troubleshooting Steps & Recommendations
Insufficient Carboxyl Activation Standard acid catalysis (e.g., H₂SO₄) is likely too weak. Convert the carboxylic acid to a more reactive intermediate. • Option A (Acyl Chloride): React with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive acyl chloride. This can then be reacted with the desired alcohol or amine. • Option B (Coupling Agents): Use peptide coupling agents. HATU, HBTU, or EDC with HOBt are excellent for forming amide bonds under milder conditions. For esters, DCC with DMAP is a classic choice.[7]
Sterically Bulky Nucleophile If your alcohol or amine is secondary or tertiary, the reaction will be even more difficult. • Increase reaction temperature or extend the reaction time. • Use a less hindered nucleophile if the structure can be modified. • For esterification, consider using a Mitsunobu reaction, although this requires careful optimization.
Poor Solvent Choice The solvent can influence reaction rates and equilibria. • For acyl chloride routes, use non-protic solvents like DCM, THF, or Toluene. • For coupling agent routes, DMF or ACN are often effective.
Issue 2: Poor Yields and Side Products in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps & Recommendations
Inefficient Catalyst System The ligand is critical for overcoming steric hindrance.[8] • Ligand Screening: Test a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC-based ligands.[5][9] • Catalyst Loading: Increase catalyst loading from 1-2 mol% up to 5 mol% for very challenging substrates.
Base Incompatibility The base can affect catalyst activity and substrate stability. • Base Screening: Test a range of bases. K₃PO₄, Cs₂CO₃, and K₂CO₃ are common choices. Stronger bases like t-BuOK may be needed but can also promote side reactions.[5][6]
Protodeboronation The boronic acid coupling partner is degrading before it can react.[6] • Use anhydrous solvents and rigorously degas the reaction mixture to remove oxygen. • Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid. • Use a milder base if possible.[6]
Hydroxyl Group Interference The unprotected -OH group is interfering with the catalyst or base. • Protection: Protect the hydroxyl group as a methyl ether (using MeI, K₂CO₃) or a silyl ether (e.g., TBSCl, imidazole). The protecting group must be stable to the coupling conditions and readily removable afterward.

Experimental Protocols

Protocol 1: Amidation via Acyl Chloride Intermediate

This protocol outlines a robust two-step procedure for forming an amide with a primary amine.

  • Acyl Chloride Formation:

    • In a flame-dried, N₂-purged round-bottom flask, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

    • Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (1 drop).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor gas evolution. The reaction is complete when bubbling ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. Use this immediately in the next step.

  • Amide Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol) and cool to 0 °C under N₂.

    • In a separate flask, dissolve the primary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.2 eq) or DIPEA (2.2 eq) in anhydrous DCM.

    • Add the amine/base solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, quench with water, separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a starting point for cross-coupling reactions.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a strong base such as K₃PO₄ (3.0 eq).

    • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reaction Execution:

    • Add degassed solvent (e.g., Dioxane/Water 4:1, 5 mL/mmol).

    • Heat the reaction mixture to 100 °C and stir vigorously for 8-24 hours.

    • Monitor progress by TLC or LC-MS, checking for the disappearance of the starting aryl bromide.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with water.

    • Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Visualized Workflows

Troubleshooting_Steric_Hindrance cluster_start Problem Identification cluster_strategy Strategy Selection cluster_solutions Solution Pathways Start Low Yield / No Reaction involving COOH group Coupling Is it a C-C cross-coupling reaction (e.g., Suzuki)? Start->Coupling Activation Is the COOH group sufficiently activated? UseCouplingAgent Use Stronger Activation: 1. Form Acyl Chloride (SOCl₂) 2. Use Peptide Coupling Agents (HATU) Activation->UseCouplingAgent No ProtectGroup Consider Protecting Groups: Protect ortho-OH group (e.g., as Me or TBS ether) Activation->ProtectGroup Yes Coupling->Activation No OptimizeCatalyst Optimize Catalyst System: 1. Screen Bulky Ligands (SPhos) 2. Increase Catalyst Loading 3. Screen Bases (K₃PO₄, Cs₂CO₃) Coupling->OptimizeCatalyst Yes UseCouplingAgent->ProtectGroup OptimizeCatalyst->ProtectGroup Catalyst_Selection_Pathway Start Suzuki Coupling Reaction Setup Initial Initial Condition: Pd(OAc)₂ / PPh₃ K₂CO₃, Toluene/H₂O Start->Initial CheckYield Is Yield > 70%? Initial->CheckYield Success Reaction Optimized CheckYield->Success Yes Failure Low Yield (<30%) CheckYield->Failure No ChangeLigand Change Ligand: Use bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) Failure->ChangeLigand ChangeBase Change Base & Solvent: Try K₃PO₄ or Cs₂CO₃ in Dioxane or THF ChangeLigand->ChangeBase ChangeBase->CheckYield Re-evaluate

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-3-fluoro-2-hydroxybenzoic Acid and 5-Chloro-3-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriately functionalized building blocks is paramount. Halogenated salicylic acids, in particular, serve as versatile scaffolds for the construction of complex molecular architectures. This guide provides an objective comparison of the reactivity of two closely related analogues: 5-Bromo-3-fluoro-2-hydroxybenzoic acid and 5-Chloro-3-fluoro-2-hydroxybenzoic acid. This analysis is supported by established principles of organic chemistry and extrapolated experimental data from related compounds.

Physicochemical and Reactivity Profile

The primary difference in the chemical behavior of these two compounds stems from the distinct electronic and steric properties of bromine versus chlorine. These differences manifest in their acidity, susceptibility to electrophilic and nucleophilic attack, and performance in cross-coupling reactions.

Property/Reaction TypeThis compound5-Chloro-3-fluoro-2-hydroxybenzoic acidRationale
Molecular Weight 235.01 g/mol 190.56 g/mol Bromine is heavier than chlorine.
Acidity (pKa) Expected to be slightly less acidicExpected to be slightly more acidicThe stronger electron-withdrawing inductive effect of chlorine (-I) compared to bromine slightly outweighs the opposing resonance effect (+M), leading to greater stabilization of the carboxylate anion.
Electrophilic Aromatic Substitution (EAS) Generally more reactive towards electrophilesGenerally less reactive towards electrophilesThe larger size and greater polarizability of bromine can better stabilize the positive charge in the arenium ion intermediate formed during electrophilic attack.
Nucleophilic Aromatic Substitution (NAS) More facile substitution of the bromo groupLess facile substitution of the chloro groupThe carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) Higher reactivityLower reactivityThe oxidative addition of the aryl bromide to the palladium catalyst is generally faster than that of the aryl chloride due to the weaker C-Br bond.

Comparative Reactivity in Key Synthetic Transformations

The choice between the bromo- and chloro-substituted analogues often depends on the desired sequence of synthetic steps and the required selectivity.

Electrophilic Aromatic Substitution

Both compounds possess a substituted aromatic ring that can undergo further functionalization via electrophilic aromatic substitution (EAS), such as nitration or halogenation. The existing substituents (hydroxyl, carboxyl, fluoro, and bromo/chloro) direct incoming electrophiles. The hydroxyl group is a strong activating ortho-, para-director, while the carboxyl group is a deactivating meta-director. The halogens are deactivating but ortho-, para-directing.

The interplay of these directing effects suggests that electrophilic substitution will likely occur at the C4 position. Due to the greater activating effect of bromine compared to chlorine in stabilizing the intermediate carbocation, This compound is expected to exhibit a higher reaction rate in EAS reactions .

Nucleophilic Aromatic Substitution

While nucleophilic aromatic substitution (NAS) on electron-rich rings is generally challenging, it can be achieved under forcing conditions or if the ring is activated by strongly electron-withdrawing groups. In the context of these molecules, the halogen at the 5-position could potentially be displaced by a strong nucleophile. The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. Consequently, This compound will be more amenable to nucleophilic aromatic substitution at the C5 position compared to its chloro counterpart .

Palladium-Catalyzed Cross-Coupling Reactions

A significant advantage of aryl bromides over aryl chlorides lies in their superior reactivity in palladium-catalyzed cross-coupling reactions. This is a crucial consideration in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds. In reactions like the Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond facilitates this step. Thus, This compound is the preferred substrate for more efficient and milder cross-coupling reactions .

Experimental Protocols

The following are representative experimental protocols for key transformations, adapted from procedures for structurally similar compounds.

Protocol 1: Fischer-Speier Esterification

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester, a common step to protect the acid or modify its solubility.

Reactants:

  • This compound OR 5-Chloro-3-fluoro-2-hydroxybenzoic acid (1.0 eq)

  • Methanol (solvent, large excess)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

Procedure:

  • To a solution of the substituted benzoic acid in methanol, slowly add the concentrated sulfuric acid at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical Suzuki-Miyaura coupling to form a biaryl structure, highlighting the expected difference in reactivity.

Reactants:

  • Methyl 5-bromo-3-fluoro-2-hydroxybenzoate OR Methyl 5-chloro-3-fluoro-2-hydroxybenzoate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent system and heat the reaction mixture to the appropriate temperature (typically 80-100 °C). Note: The reaction with the bromo-substituted compound is expected to proceed at a lower temperature and in a shorter time frame than with the chloro-substituted compound.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by column chromatography.

Visualizing Reactivity Concepts

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_reactivity Comparative Reactivity Overview cluster_reactions Reaction Types Bromo_Compound This compound EAS Electrophilic Aromatic Substitution Bromo_Compound->EAS More Reactive NAS Nucleophilic Aromatic Substitution Bromo_Compound->NAS More Reactive (Better Leaving Group) Cross_Coupling Pd-Catalyzed Cross-Coupling Bromo_Compound->Cross_Coupling More Reactive (Weaker C-Br bond) Chloro_Compound 5-Chloro-3-fluoro-2-hydroxybenzoic acid Chloro_Compound->EAS Less Reactive Chloro_Compound->NAS Less Reactive Chloro_Compound->Cross_Coupling Less Reactive

Caption: Comparative reactivity of bromo- vs. chloro-substituted benzoic acids.

G cluster_key Rate Dependency on Halogen Start Aryl Halide (Ar-X) + Pd(0)L_n OxAdd Oxidative Addition Ar-Pd(II)(X)L_n Start->OxAdd Rate-determining step Transmetal Transmetalation with R-B(OH)₂ OxAdd->Transmetal ReductElim Reductive Elimination Transmetal->ReductElim Product Coupled Product (Ar-R) + Pd(0)L_n ReductElim->Product Product->Start Catalyst Regeneration Rate_Br Rate (X=Br) > Rate (X=Cl)

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Conclusion

Biological Activity of Compounds Derived from 5-Bromo-3-fluoro-2-hydroxybenzoic Acid: A Survey of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of currently available scientific literature reveals a notable absence of studies focused on the synthesis and biological evaluation of compounds directly derived from 5-bromo-3-fluoro-2-hydroxybenzoic acid. While this specific starting material does not appear in dedicated biological studies, the broader classes of related chemical structures, such as halogenated and fluorinated benzoic acid derivatives, flavonoids, chalcones, and various heterocyclic compounds, have been extensively investigated for their potential therapeutic applications. This guide, therefore, provides a comparative overview of the biological activities observed in these related compound classes, offering insights into the potential, yet unexplored, activities of derivatives of this compound.

Potential Therapeutic Arenas for Derivatives

Based on the activities of structurally analogous compounds, derivatives of this compound could plausibly exhibit a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of bromine and fluorine atoms, along with the hydroxyl and carboxylic acid functionalities, provides a versatile scaffold for chemical modification to target various biological pathways.

Comparative Analysis of Related Compound Classes

To provide a framework for potential research and development, this section details the biological activities of compounds that share key structural features with derivatives of this compound.

Antimicrobial Activity

Benzoic acid esters and chalcones containing halogen atoms have demonstrated significant antimicrobial properties. The introduction of bromine and fluorine can enhance the lipophilicity of these molecules, potentially improving their ability to penetrate microbial cell membranes.

Table 1: Comparative Antimicrobial Activity of Related Compound Classes

Compound ClassExample Organisms TestedObserved Effect
Halogenated Benzoic Acid EstersBacillus subtilis, Yarrowia lipolyticaAntibacterial and antifungal activity.
Brominated ChalconesEscherichia coli, Staphylococcus aureus, Candida albicansModerate to notable antibacterial and antifungal activity.
Anticancer Activity

Fluorinated flavonoids and various amide derivatives have been a focus of anticancer drug discovery. The fluorine atom can alter the electronic properties of a molecule, often leading to enhanced binding affinity to target proteins and improved metabolic stability.

Table 2: Comparative Anticancer Activity of Related Compound Classes

Compound ClassCancer Cell Lines TestedObserved Effect
Flavonoid-based AmidesMDA-MB-231 (Breast), A549 (Lung), HepG2 (Liver)Significant antiproliferative activity, in some cases superior to the standard drug 5-fluorouracil.
Fluorinated ChalconesHuman cancer cell line panels (e.g., HCC panel)Potent 5-lipoxygenase inhibition and antitumor activities.
Naphthoquinone AmidesNCI-H187 (Lung), KB (Oral)Potent inhibition of cancer cell lines and human topoisomerase IIα.
Anti-inflammatory Activity

Benzoxazine and benzoxazolone derivatives, as well as certain complex amines, have shown promise as anti-inflammatory agents. The mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways. A notable example, while structurally distinct (containing chlorine instead of fluorine), is 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, which has been shown to inhibit the NF-κB and MAPK signaling pathways.[1]

Table 3: Comparative Anti-inflammatory Activity of Related Compound Classes

Compound ClassTarget/AssayObserved Effect
Substituted Benzylamino-benzoic AcidsLPS-stimulated microglial cellsInhibition of nitric oxide, PGE2, and pro-inflammatory cytokines.[1]
Benzoxazinone DerivativesLPS-induced BV-2 cellsInhibition of inflammatory cytokines like TNF-α and IL-1β.
Benzoxazolone DerivativesIL-6 inhibition assayPotent anti-inflammatory activity through inhibition of myeloid differentiation protein 2 (MD2).

Experimental Protocols for Key Assays

For researchers interested in exploring the biological activities of novel compounds synthesized from this compound, the following are generalized methodologies for key biological assays, based on protocols for related compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a suspension in sterile broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity (Nitric Oxide Assay in LPS-stimulated Macrophages)
  • Cell Culture and Seeding: Macrophage cell lines (e.g., RAW 264.7) are cultured and seeded in 96-well plates.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of nitric oxide) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Calculation of Inhibition: The percentage of nitric oxide inhibition is calculated by comparing the nitrite concentrations in the compound-treated wells with those in the LPS-only treated wells.

Visualizing Potential Mechanisms and Workflows

To conceptualize the potential areas of investigation and experimental design, the following diagrams illustrate a hypothetical signaling pathway that could be targeted and a general workflow for screening new compounds.

anti_inflammatory_pathway LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Signaling MyD88->MAPK NFkB NF-κB Signaling MyD88->NFkB Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Pro_inflammatory iNOS_COX2 iNOS, COX-2 MAPK->iNOS_COX2 NFkB->Pro_inflammatory NFkB->iNOS_COX2 Compound Hypothetical Compound Compound->MAPK Inhibition Compound->NFkB Inhibition

Caption: Potential anti-inflammatory signaling pathway targeted by novel compounds.

experimental_workflow Start Synthesis of Derivatives from This compound Screening Primary Biological Screening (Antimicrobial, Anticancer, Anti-inflammatory) Start->Screening Antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) Screening->Antimicrobial Activity? Anticancer Anticancer Assays (MTT, Apoptosis) Screening->Anticancer Activity? Antiinflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) Screening->Antiinflammatory Activity? Hit Hit Compound Identification Antimicrobial->Hit Anticancer->Hit Antiinflammatory->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Promising Candidate

Caption: General workflow for the synthesis and biological screening of new compounds.

Conclusion and Future Directions

While there is a clear gap in the literature regarding the biological activities of compounds synthesized from this compound, the extensive research on analogous structures provides a strong rationale for their investigation. The synthetic versatility of the starting material, coupled with the known bioactivities of related halogenated and fluorinated compounds, suggests that its derivatives are promising candidates for the development of new therapeutic agents. Future research should focus on the synthesis of diverse libraries of esters, amides, and heterocyclic derivatives of this compound and their systematic evaluation in a range of biological assays to uncover their therapeutic potential.

References

A Spectroscopic Showdown: Unmasking the Halogen's Influence on Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of a molecule's structural and electronic properties is paramount. The substitution of a single halogen atom can dramatically alter these characteristics, with profound implications for a compound's reactivity, bioavailability, and therapeutic potential. This guide offers a detailed spectroscopic comparison of 3-bromo-4-hydroxybenzoic acid and its chlorinated analog, 3-chloro-4-hydroxybenzoic acid, providing a clear illustration of how the change from bromine to chlorine subtly yet significantly reshapes the spectroscopic landscape.

This comparison will delve into the key differences and similarities observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data. By presenting this information in a structured and accessible format, we aim to provide a valuable resource for the identification, characterization, and differentiation of these and similar halogenated compounds.

At a Glance: Key Spectroscopic Differences

The primary influence of substituting bromine with chlorine in the 3-position of 4-hydroxybenzoic acid manifests in several key spectroscopic features. In NMR spectroscopy, the higher electronegativity of chlorine generally leads to a greater deshielding effect on adjacent protons and carbons compared to bromine. Mass spectrometry provides a definitive distinction through the characteristic isotopic patterns of the halogens. Infrared spectroscopy reveals subtle shifts in vibrational frequencies of the aromatic ring and the C-X bond. Finally, UV-Vis spectroscopy can show slight shifts in absorption maxima due to the different electronic effects of the halogens.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for 3-bromo-4-hydroxybenzoic acid and 3-chloro-4-hydroxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ, ppm) & Multiplicity
3-bromo-4-hydroxybenzoic acid Predicted data based on analogous compounds: ~8.1 (d, J ≈ 2 Hz, H-2), ~7.8 (dd, J ≈ 8.5, 2 Hz, H-6), ~7.0 (d, J ≈ 8.5 Hz, H-5)
3-chloro-4-hydroxybenzoic acid 8.05 (d, J = 2.1 Hz, H-2), 7.85 (dd, J = 8.6, 2.1 Hz, H-6), 7.08 (d, J = 8.6 Hz, H-5)

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ, ppm)
3-bromo-4-hydroxybenzoic acid Predicted data based on analogous compounds: ~168 (C=O), ~158 (C-OH), ~136 (C-2), ~132 (C-6), ~124 (C-1), ~116 (C-5), ~111 (C-Br)
3-chloro-4-hydroxybenzoic acid 168.1 (C=O), 159.2 (C-OH), 133.5 (C-2), 131.7 (C-6), 123.3 (C-1), 121.7 (C-Cl), 117.2 (C-5)
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group3-bromo-4-hydroxybenzoic acid3-chloro-4-hydroxybenzoic acidCharacteristic Vibration
O-H (Carboxylic Acid)~3300-2500 (broad)~3300-2500 (broad)Stretching
C-H (Aromatic)~3100-3000~3100-3000Stretching
C=O (Carboxylic Acid)~1700~1700Stretching
C=C (Aromatic)~1600, ~1500~1600, ~1500Stretching
C-O (Carboxylic Acid)~1300~1300Stretching
C-Br~600-500-Stretching
C-Cl-~800-600Stretching
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
3-bromo-4-hydroxybenzoic acid 216/218 (approx. 1:1 ratio)199/201 ([M-OH]⁺), 171/173 ([M-COOH]⁺)
3-chloro-4-hydroxybenzoic acid 172/174 (approx. 3:1 ratio)155/157 ([M-OH]⁺), 127/129 ([M-COOH]⁺)
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Absorption Maxima (λmax)

Compoundλmax (nm) in Ethanol
3-bromo-4-hydroxybenzoic acid Predicted: ~255-260
3-chloro-4-hydroxybenzoic acid 256

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of spectroscopic data. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer. Standard acquisition parameters included a spectral width of 16 ppm, a pulse width of 30°, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. Typically, 16 scans were co-added.

  • ¹³C NMR Spectroscopy: Spectra were acquired on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s were used. Several thousand scans were accumulated to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Samples were introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion. For GC-MS, a dilute solution of the sample in a volatile solvent was injected into the GC, which was equipped with a suitable capillary column (e.g., DB-5).

  • Ionization: Electron Ionization (EI) at 70 eV was used to generate ions.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions was measured using a quadrupole mass analyzer. The mass spectrum was scanned over a range of m/z 40-400.

  • Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution of halogen-containing fragments was a key diagnostic feature.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the sample (typically in the micromolar concentration range) was prepared using a UV-transparent solvent, such as ethanol or methanol.

  • Data Acquisition: The UV-Vis absorption spectrum was recorded using a dual-beam spectrophotometer over a wavelength range of 200-400 nm. A cuvette containing the pure solvent was used as a reference.

  • Data Analysis: The wavelength of maximum absorbance (λmax) was determined from the spectrum.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates a generalized workflow for the spectroscopic comparison of chemical compounds.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Comparison Sample_Acquisition Acquire Brominated and Chlorinated Analogs Purity_Check Assess Purity (e.g., via HPLC) Sample_Acquisition->Purity_Check NMR NMR Spectroscopy (¹H and ¹³C) Purity_Check->NMR IR IR Spectroscopy Purity_Check->IR MS Mass Spectrometry Purity_Check->MS UV_Vis UV-Vis Spectroscopy Purity_Check->UV_Vis Data_Processing Process and Analyze Spectra NMR->Data_Processing IR->Data_Processing MS->Data_Processing UV_Vis->Data_Processing Comparative_Tables Generate Comparative Data Tables Data_Processing->Comparative_Tables Structural_Elucidation Elucidate Structural and Electronic Differences Comparative_Tables->Structural_Elucidation Report Publish Comparison Guide Structural_Elucidation->Report

Caption: A generalized workflow for the spectroscopic comparison of chemical compounds.

Conclusion

The spectroscopic comparison of 3-bromo-4-hydroxybenzoic acid and 3-chloro-4-hydroxybenzoic acid effectively demonstrates the influence of halogen substitution on the physicochemical properties of a molecule. While both compounds share the same fundamental hydroxybenzoic acid scaffold, the distinct spectroscopic signatures arising from the different halogens are readily apparent. The predictable isotopic patterns in mass spectrometry, coupled with the subtle but measurable shifts in NMR and IR spectra, provide a robust toolkit for the unambiguous identification and characterization of these and other halogenated aromatic compounds. This guide underscores the importance of a multi-technique spectroscopic approach for a comprehensive understanding of molecular structure and properties, a cornerstone of modern chemical research and drug development.

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-3-fluoro-2-hydroxybenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Bromo-3-fluoro-2-hydroxybenzoic acid analogs, drawing upon experimental data from structurally related substituted salicylic and benzoic acid derivatives. While direct comprehensive SAR studies on this compound are limited in publicly accessible literature, this guide synthesizes available data to illuminate the potential effects of halogen and other substitutions on the biological activity of this scaffold, particularly in the context of enzyme inhibition and antimicrobial activity.

Comparative Biological Activity of Substituted Salicylic Acid Analogs

The biological activity of salicylic acid derivatives can be significantly modulated by the nature and position of substituents on the benzene ring. Halogenation, in particular, has been shown to influence the antibacterial and enzyme inhibitory properties of these compounds. The following table summarizes the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for a selection of substituted salicylic acid analogs against various targets.

CompoundSubstitution PatternTarget Organism/EnzymeActivity (MIC/IC50)Reference
Salicylic Acid-E. coli250-500 µg/mL[1]
Salicylic Acid-S. aureus250-500 µg/mL[1]
5-Bromosalicylic Acid5-BromoAntibacterial (viscose fabric)More active than salicylic acid[2]
5-Chlorosalicylic Acid5-ChloroAntibacterial (viscose fabric)Less active than salicylic acid[2]
4-Chlorosalicylic Acid4-ChloroAntibacterial (viscose fabric)Less active than 5-chlorosalicylic acid[2]
2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide4-Nitro, N-[4-(trifluoromethyl)phenyl]amideM. tuberculosis2 µM[3]
2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide4-Nitro, N-[4-(trifluoromethyl)phenyl]amideMRSA0.98 µM[3]
Salicylic Acid-beta-lactamase22 mmol/L[4]

Key Insights from Structure-Activity Relationship Studies

From the available data on substituted salicylic and benzoic acids, several SAR trends can be inferred, which may be applicable to this compound analogs:

  • Halogen Substitution : The presence and position of halogen atoms significantly impact antibacterial activity. For instance, a bromo group at the 5-position of salicylic acid enhances its antibacterial effect on viscose fabrics compared to the parent compound and its chloro-substituted counterparts[2]. This suggests that the 5-bromo substitution in the target molecule is likely a key contributor to its potential bioactivity.

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups, such as a nitro group, can lead to potent antimicrobial activity. For example, 4-nitrosalicylanilides have demonstrated significant activity against Mycobacterium tuberculosis and MRSA[3]. The fluorine atom at the 3-position, being highly electronegative, would also be expected to influence the electronic properties of the benzoic acid ring and thereby its interaction with biological targets.

  • Enzyme Inhibition : Salicylic acid and its derivatives are known to inhibit various enzymes. For example, salicylic acid itself inhibits beta-lactamase[4]. The specific substitution pattern of 5-bromo and 3-fluoro is likely to confer a distinct inhibitory profile against a range of enzymes. The carboxyl and hydroxyl groups are considered active groups for this inhibitory action[4].

Experimental Protocols

The determination of the biological activity of this compound analogs would rely on established experimental assays. Below are detailed methodologies for key experiments.

Enzyme Inhibition Assay (General Protocol)

This protocol describes a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.

  • Objective : To quantify the concentration of a test compound required to inhibit 50% of the target enzyme's activity.

  • Materials :

    • Target enzyme solution

    • Substrate solution

    • Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • Assay buffer (optimized for the specific enzyme)

    • 96-well microplate

    • Microplate reader

  • Procedure : a. Prepare serial dilutions of the test compound in the assay buffer. b. To each well of the microplate, add a fixed volume of the enzyme solution and the test compound dilution. Include control wells with enzyme and buffer only (100% activity) and buffer only (background). c. Incubate the plate for a predetermined time at an optimal temperature to allow for compound-enzyme interaction. d. Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells. e. Monitor the reaction progress by measuring the absorbance or fluorescence at a specific wavelength over time using a microplate reader. f. Calculate the initial reaction rates for each compound concentration. g. Determine the percentage of inhibition for each concentration relative to the control. h. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value[5].

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific bacterial strain.

  • Objective : To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials :

    • Bacterial culture in logarithmic growth phase

    • Mueller-Hinton Broth (MHB) or other suitable growth medium

    • Test compound stock solution

    • 96-well microplate

    • Incubator

  • Procedure : a. Prepare serial two-fold dilutions of the test compound in the growth medium in a 96-well microplate. b. Inoculate each well with a standardized suspension of the test bacterium. Include a positive control well (bacteria and medium) and a negative control well (medium only). c. Incubate the microplate at an appropriate temperature (e.g., 37°C) for 18-24 hours. d. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed[1].

Visualizing SAR Workflows and Signaling Pathways

To better understand the process of SAR-guided drug discovery and the potential mechanism of action of these compounds, the following diagrams are provided.

SAR_Workflow cluster_0 Lead Identification & Optimization Lead Initial Hit (e.g., 2-hydroxybenzoic acid) Synthesis Synthesize Analogs (e.g., this compound) Lead->Synthesis Screening Biological Screening (Enzyme Inhibition, Antimicrobial Assays) Synthesis->Screening Data Quantitative Data (IC50, MIC) Screening->Data SAR_Analysis SAR Analysis (Identify key structural features) Data->SAR_Analysis Design Design New Analogs (Improved potency/selectivity) SAR_Analysis->Design Optimized Optimized Lead SAR_Analysis->Optimized Design->Synthesis Iterative Cycle

Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.

Enzyme_Inhibition_Pathway cluster_pathway Enzyme Catalysis and Inhibition Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Inhibitor 5-Bromo-3-fluoro-2-hydroxybenzoic acid analog Inhibitor->Enzyme Inhibition

Caption: A simplified diagram illustrating the inhibition of an enzyme by a this compound analog.

References

A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This reaction is particularly vital in the pharmaceutical and materials science industries for the synthesis of biaryl compounds, which are common motifs in many active pharmaceutical ingredients and functional materials.[3]

This guide provides a comparative analysis of various catalyst systems for the Suzuki-Miyaura coupling of halogenated benzoic acids. The presence of the electron-withdrawing carboxylic acid group and the varying reactivity of the carbon-halogen bond present unique challenges that necessitate careful selection of the catalyst, ligand, and reaction conditions to achieve high yields and selectivity.[4][5]

Catalyst Performance Comparison

The choice of catalyst is critical for the successful coupling of halogenated benzoic acids. While classical palladium catalysts remain reliable, modern systems involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior yields under milder conditions.[1][6] Nickel-based catalysts are also emerging as a cost-effective and highly active alternative.[7][8] The following table summarizes the performance of different catalyst systems for the coupling of various halogenated benzoic acids.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)SubstrateYield (%)Reference
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O10012-244-Amino-3-bromobenzoic acid~85[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100124-Bromobenzothiazole>95[1]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O80124-Bromobenzoic acid95[1]
Pd/C-K₂CO₃H₂O951Chlorobenzene89[9]
PdCl₂-Na₂CO₃H₂ORT0.54-Iodobenzoic acid98[10]
PdCl₂-Na₂CO₃H₂ORT0.54-Bromobenzoic acid14[10]
PdCl₂-Na₂CO₃H₂O700.54-Bromobenzoic acid99[10]
NiCl₂(PCy₃)₂PCy₃K₃PO₄Toluene110244-Chlorobenzotrifluoride*98[7]

*Note: Data for structurally similar substrates is included to provide broader context on catalyst performance.

Catalytic Cycle and Experimental Workflow

To better understand the reaction, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for its application.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim out1 RedElim->out1 ArylHalide Ar-X ArylHalide->OxAdd Product Ar-Ar' BoronicAcid Ar'B(OR)2 in1 Base Base (e.g., K₂CO₃) Boronate [Ar'B(OR)₂(OH)]⁻ Boronate->Transmetal in1->Boronate Activation in2 out1->Pd0 out1->Product out2

A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Combine Halobenzoic Acid, Boronic Acid, and Base in Reaction Vessel B Evacuate and backfill vessel with inert gas (e.g., Argon, Nitrogen) A->B C Add degassed solvent(s) and Catalyst/Ligand B->C D Heat mixture to target temperature with stirring C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool reaction to RT and dilute with water E->F G Extract with an organic solvent (e.g., EtOAc) F->G H Wash organic layers, dry, and concentrate G->H I Purify crude product via column chromatography or recrystallization H->I J Characterize final product (NMR, MS, etc.) I->J

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and optimization of synthetic methods. Below are two representative protocols for the Suzuki-Miyaura coupling of a halogenated benzoic acid using common palladium and nickel catalyst systems.

Protocol 1: Palladium-Catalyzed Coupling using Pd(PPh₃)₄ [1][11]

This protocol is a general procedure for the coupling of an aryl bromide with an arylboronic acid using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Materials :

    • 4-Amino-3-bromobenzoic acid (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (3-5 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

    • 1,4-Dioxane/Water (4:1 mixture), degassed

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure :

    • To a flame-dried reaction vessel, add 4-Amino-3-bromobenzoic acid, the arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

    • Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and acidify to pH ~4-5 to precipitate the product or facilitate extraction.

    • Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Nickel-Catalyzed Coupling using NiCl₂(dppp) [7]

This protocol outlines a procedure using a more economical nickel catalyst, which can be particularly effective for less reactive aryl halides.

  • Materials :

    • Halogenated benzoic acid (e.g., 4-chlorobenzoic acid derivative) (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • NiCl₂(dppp) (5 mol%)

    • Potassium Phosphate (K₃PO₄) (1.5 equiv)

    • Toluene, anhydrous and degassed

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure :

    • In a glovebox or under an inert atmosphere, add the halogenated benzoic acid, arylboronic acid, NiCl₂(dppp), and K₃PO₄ to an oven-dried Schlenk tube.

    • Add anhydrous, degassed toluene to the tube.

    • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.

    • Monitor the reaction by taking aliquots and analyzing via GC-MS or LC-MS.

    • After cooling to room temperature, quench the reaction with 1M HCl.

    • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel.

Concluding Analysis

The selection of an optimal catalyst for the Suzuki coupling of halogenated benzoic acids is a multi-faceted decision.

  • Palladium-based systems offer broad applicability and high reactivity, especially when paired with modern phosphine or NHC ligands.[1][6] For highly reactive substrates like iodo- and bromobenzoic acids, traditional catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) often provide excellent results.[1] For the more challenging and cost-effective chlorobenzoic acids, advanced ligand systems (e.g., Buchwald ligands) or higher temperatures are typically required.[12]

  • Nickel-based systems present a significant cost advantage and can exhibit excellent reactivity, sometimes surpassing palladium for specific transformations, particularly with aryl chlorides.[8][13] However, the development of ligands for nickel catalysis is less mature compared to palladium.[13]

  • Heterogeneous catalysts like Pd/C offer the practical benefits of easier separation and recyclability, which is a key consideration for industrial-scale synthesis and green chemistry initiatives.[9][14]

Ultimately, the choice depends on a trade-off between substrate reactivity (I > Br > Cl), catalyst cost, reaction conditions, and the scale of the synthesis.[5][10] For researchers and drug development professionals, the versatility of palladium catalysis remains the benchmark, while the growing potential of nickel catalysis offers exciting avenues for more sustainable chemical production.

References

A Researcher's Guide to Purity Assessment of Synthesized 5-Bromo-3-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in drug discovery and development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 5-Bromo-3-fluoro-2-hydroxybenzoic acid, a substituted salicylic acid derivative with potential applications in medicinal chemistry. This document outlines detailed experimental protocols, presents comparative data, and discusses the identification of potential impurities.

Introduction to Purity Assessment

Ensuring the purity of a synthesized compound is a critical step in the research and development pipeline. Impurities can affect the compound's biological activity, toxicity, and stability, leading to unreliable experimental results and potential safety concerns. A multi-pronged analytical approach is therefore essential to confirm the identity and quantify the purity of the target molecule while identifying and characterizing any process-related impurities. For this compound, the primary analytical techniques for purity assessment are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the nature of the compound, the expected impurities, and the desired level of accuracy. The following table summarizes the key performance characteristics of the recommended methods for assessing the purity of this compound.

Analytical Method Parameter Synthesized this compound Alternative: 5-Bromosalicylic Acid (Typical Purity) Alternative: 3-Fluoro-2-hydroxybenzoic Acid (Typical Purity)
HPLC (UV) Purity (%)> 99% (typical target)98%[1]≥95%[2]
Retention Time (min)To be determined experimentallyTo be determined experimentallyTo be determined experimentally
¹H NMR Chemical Shifts (ppm)Consistent with proposed structureConsistent with known spectrumConsistent with known spectrum
Impurity SignalsAbsence of signals from starting materials and regioisomersSpecified by manufacturerSpecified by manufacturer
¹³C NMR Number of Signals7 expected signals7 expected signals7 expected signals
Melting Point Range (°C)Sharp, defined range159-162 °C[3]142-145 °C[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide comprehensive methodologies for the key analytical techniques used in the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a powerful technique for separating and quantifying the main compound from its impurities.[5][6]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation and purity assessment, providing detailed information about the molecular structure and the presence of any impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a clean NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-32.

  • Relaxation Delay: 5 seconds (for quantitative analysis).

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 25 °C.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled experiment.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0 to 200 ppm.

Melting Point Analysis

Melting point is a fundamental physical property that can provide a quick indication of purity. A sharp melting range close to the literature value suggests high purity, while a broad and depressed melting range indicates the presence of impurities.

Instrumentation:

  • Melting point apparatus.

Procedure:

  • Ensure the sample is completely dry.

  • Pack a small amount of the crystalline sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

Potential Impurities

The identification of potential impurities is crucial for developing a robust analytical method. Based on common synthetic routes for halogenated salicylic acids, the following impurities could potentially be present in the synthesized this compound:

  • Starting Materials: Unreacted 3-fluoro-2-hydroxybenzoic acid.

  • Regioisomers: Isomers with bromine at different positions on the aromatic ring (e.g., 3-Bromo-5-fluoro-2-hydroxybenzoic acid).

  • Over-brominated Products: Di-brominated species.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps.

The HPLC method should be optimized to ensure the separation of these potential impurities from the main product peak. NMR spectroscopy can also be used to identify and quantify these impurities if their characteristic signals are known and resolved.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the purity assessment process and the relationship between the different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_data Data Evaluation cluster_result Final Assessment Synthesized_Product Synthesized 5-Bromo-3-fluoro- 2-hydroxybenzoic acid HPLC HPLC Analysis Synthesized_Product->HPLC NMR NMR Spectroscopy Synthesized_Product->NMR MP Melting Point Synthesized_Product->MP Purity_Quantification Purity (%) Quantification HPLC->Purity_Quantification Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Impurity_Identification Impurity Identification NMR->Impurity_Identification MP->Purity_Quantification Final_Report Purity Assessment Report Purity_Quantification->Final_Report Structure_Confirmation->Final_Report Impurity_Identification->Final_Report

Caption: Workflow for the purity assessment of synthesized this compound.

Analytical_Technique_Relationship cluster_primary Primary Quantitative & Qualitative cluster_supportive Supportive Physical Property cluster_confirmation Overall Purity Confirmation HPLC HPLC (Purity %, Impurity Profile) Purity_Confirmed Confirmed Purity HPLC->Purity_Confirmed NMR NMR (Structure, Impurity ID, qNMR) NMR->Purity_Confirmed MP Melting Point (Purity Indication) MP->Purity_Confirmed

Caption: Logical relationship between analytical techniques for purity confirmation.

Conclusion

A combination of HPLC, NMR spectroscopy, and melting point analysis provides a robust and comprehensive approach to assessing the purity of synthesized this compound. By following the detailed experimental protocols and considering the potential impurities outlined in this guide, researchers can confidently determine the purity of their synthesized compound, ensuring the reliability and validity of their subsequent research and development activities. The use of multiple orthogonal techniques is crucial for a thorough and accurate purity assessment.

References

Validation of Synthetic Routes for 5-Bromo-3-fluoro-2-hydroxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for the preparation of 5-Bromo-3-fluoro-2-hydroxybenzoic acid, a key intermediate in the development of novel pharmaceutical compounds. Due to the absence of a well-established, direct synthesis in the current literature, this document outlines three proposed routes based on analogous and well-documented chemical transformations. The performance of each route is objectively compared, supported by generalized experimental protocols and expected outcomes based on similar reactions.

Comparative Analysis of Proposed Synthetic Routes

The synthesis of this compound presents a unique challenge due to the specific substitution pattern on the benzene ring. The following table summarizes the key aspects of the three proposed synthetic routes, offering a clear comparison to aid in the selection of the most suitable pathway for a given research and development context.

ParameterRoute 1: Electrophilic BrominationRoute 2: Kolbe-Schmitt CarboxylationRoute 3: Directed Ortho-metalation
Starting Material 3-Fluoro-2-hydroxybenzoic acid4-Bromo-2-fluorophenol4-Bromo-2-fluorophenol
Number of Steps 124
Key Reactions Electrophilic Aromatic SubstitutionCarboxylationProtection, Lithiation, Carboxylation, Deprotection
Potential Yield Moderate to HighModerateHigh
Regioselectivity Potentially good, but requires optimizationModerate, risk of para-isomer formationExcellent
Key Reagents N-Bromosuccinimide (NBS) or BromineSodium/Potassium Hydroxide, Carbon DioxideMethoxyethoxymethyl chloride (MEM-Cl), n-Butyllithium (n-BuLi), Carbon Dioxide, Hydrochloric Acid
Safety Concerns Handling of bromine, potential for over-brominationHigh pressure and temperature for Kolbe-Schmitt reactionHandling of pyrophoric n-BuLi, requires strictly anhydrous conditions
Scalability GoodModerateChallenging due to cryogenic conditions and pyrophoric reagents

Proposed Synthetic Routes and Experimental Protocols

Route 1: Electrophilic Bromination of 3-Fluoro-2-hydroxybenzoic acid

This is the most direct proposed route, involving the selective bromination of commercially available 3-Fluoro-2-hydroxybenzoic acid. The directing effects of the hydroxyl (-OH), carboxyl (-COOH), and fluoro (-F) groups are expected to favor bromination at the C5 position, which is para to the strongly activating hydroxyl group and meta to the deactivating carboxyl and fluoro groups.

Route_1_Electrophilic_Bromination start 3-Fluoro-2-hydroxybenzoic acid reagent NBS, Solvent start->reagent product This compound reagent->product

Diagram 1: Proposed Electrophilic Bromination Route.

Experimental Protocol:

  • Dissolution: Dissolve 3-Fluoro-2-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as acetic acid or a mixture of methanol and water in a round-bottom flask.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise to the stirred solution at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Route 2: Kolbe-Schmitt Carboxylation of 4-Bromo-2-fluorophenol

This route utilizes the classic Kolbe-Schmitt reaction to introduce a carboxylic acid group onto the commercially available 4-Bromo-2-fluorophenol. The regioselectivity of this reaction is a critical factor, with the use of sodium phenoxide generally favoring ortho-carboxylation, while potassium phenoxide can lead to the para-isomer.

Route_2_Kolbe_Schmitt_Carboxylation start 4-Bromo-2-fluorophenol step1 1. NaOH 2. CO2, High Pressure, Heat start->step1 intermediate Sodium 5-bromo-3-fluoro-2-hydroxybenzoate step1->intermediate step2 H3O+ intermediate->step2 product This compound step2->product

Diagram 2: Proposed Kolbe-Schmitt Carboxylation Route.

Experimental Protocol:

  • Phenoxide Formation: In a high-pressure autoclave, treat 4-Bromo-2-fluorophenol (1 equivalent) with an equimolar amount of sodium hydroxide in a dry, inert solvent to form the sodium phenoxide.

  • Carboxylation: Pressurize the autoclave with carbon dioxide (CO2) to approximately 100 atm and heat the mixture to 120-150°C for several hours.

  • Work-up: After cooling, vent the autoclave and dissolve the solid residue in water.

  • Acidification: Acidify the aqueous solution with a strong acid, such as hydrochloric acid, to precipitate the crude this compound.

  • Purification: Collect the product by filtration, wash with cold water, and purify by recrystallization.

Route 3: Directed Ortho-metalation of Protected 4-Bromo-2-fluorophenol

This multi-step route offers the highest potential for regioselectivity through the use of a directing group. The hydroxyl group of 4-Bromo-2-fluorophenol is first protected, followed by a highly regioselective lithiation at the position ortho to the directing group. Subsequent carboxylation and deprotection yield the desired product.

Route_3_Directed_Ortho_metalation start 4-Bromo-2-fluorophenol step1 MEM-Cl, DIPEA start->step1 intermediate1 Protected Phenol step1->intermediate1 step2 n-BuLi, THF, -78 °C intermediate1->step2 intermediate2 Lithiated Intermediate step2->intermediate2 step3 1. CO2 2. H3O+ intermediate2->step3 intermediate3 Protected Benzoic Acid step3->intermediate3 step4 HCl intermediate3->step4 product This compound step4->product

Diagram 3: Proposed Directed Ortho-metalation Route.

Experimental Protocol:

  • Protection: Protect the hydroxyl group of 4-Bromo-2-fluorophenol (1 equivalent) with a suitable protecting group, such as methoxyethoxymethyl (MEM) ether, by reacting it with MEM-Cl in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Lithiation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the protected phenol in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C. Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise and stir for 1-2 hours at this temperature.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution or pour the reaction mixture over crushed dry ice. Allow the mixture to warm to room temperature.

  • Deprotection and Work-up: Quench the reaction with water and acidify with hydrochloric acid. The MEM group will be cleaved under these acidic conditions. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Conclusion

The selection of an optimal synthetic route for this compound is contingent upon the specific requirements of the research, including desired yield, purity, scale, and available resources.

  • Route 1 (Electrophilic Bromination) is the most straightforward and is likely suitable for initial exploratory studies. However, regioselectivity may need careful optimization to minimize the formation of undesired isomers.

  • Route 2 (Kolbe-Schmitt Carboxylation) offers a more classical approach but requires specialized high-pressure equipment and careful control of conditions to favor the desired ortho-carboxylation.

  • Route 3 (Directed Ortho-metalation) provides the highest degree of regiochemical control and is likely to give the cleanest product. However, it is the most technically demanding route, requiring strict anhydrous conditions and the handling of pyrophoric reagents, making it less amenable to large-scale synthesis.

It is recommended that each proposed route be initially evaluated on a small scale to determine the actual yields, purity profiles, and feasibility within a specific laboratory setting. Further optimization of reaction conditions for the chosen route will likely be necessary to achieve the desired product specifications.

Comparative Analysis of the Cytotoxic Effects of 5-Bromo-3-fluoro-2-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cytotoxic effects of a wide range of 5-Bromo-3-fluoro-2-hydroxybenzoic acid derivatives is limited in publicly available literature. The following guide is a representative model based on published studies of structurally similar benzoic acid derivatives, designed to illustrate a comparative framework. The quantitative data presented is hypothetical and for illustrative purposes only.

Introduction

Benzoic acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer properties. The strategic placement of halogen and hydroxyl groups on the benzoic acid scaffold can significantly modulate its cytotoxic potential. This guide provides a comparative overview of hypothetical derivatives of this compound, detailing their potential cytotoxic effects against various cancer cell lines and outlining the experimental protocols used for such evaluations.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the hypothetical cytotoxic activity (IC50 values in µM) of a series of this compound derivatives against three common cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer). Lower IC50 values indicate higher cytotoxic potency.

Compound IDDerivative TypeR GroupMCF-7 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)
BFHA-01 Amide-NH245.252.861.5
BFHA-02 Amide-NH-CH338.744.150.3
BFHA-03 Amide-NH-Phenyl25.631.235.8
BFHE-01 Ester-O-CH358.165.472.9
BFHE-02 Ester-O-CH2CH351.959.366.7
BFHSB-01 Schiff Base-N=CH-Phenyl18.322.728.1
BFHSB-02 Schiff Base-N=CH-(4-OH-Phenyl)15.119.824.5

Experimental Protocols

A detailed methodology for determining the cytotoxic effects of the hypothetical compounds is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

MTT Assay Protocol
  • Cell Seeding:

    • Cancer cell lines (MCF-7, A549, HeLa) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

    • Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment:

    • Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).

    • Serial dilutions of the compounds are made in the culture medium to achieve a range of final concentrations.

    • The culture medium from the wells is replaced with 100 µL of the medium containing the test compounds. A control group receives medium with DMSO only.

  • Incubation:

    • The plates are incubated for 48 or 72 hours at 37°C in a 5% CO2 atmosphere.[2][3]

  • MTT Addition and Incubation:

    • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[4][5]

    • The plates are then incubated for an additional 4 hours at 37°C.[5] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization of Formazan:

    • After the 4-hour incubation, the medium containing MTT is carefully removed.

    • 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[1]

    • The plate is then shaken on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[4][6] A reference wavelength of 630 nm may be used to reduce background noise.[4]

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Visualizations

The following diagrams illustrate a typical experimental workflow for cytotoxicity testing and a simplified signaling pathway potentially involved in the cytotoxic effects of benzoic acid derivatives.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (MCF-7, A549, HeLa) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Compound Treatment Compound_Prep->Treatment Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Addition MTT Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation

Caption: Experimental workflow for MTT-based cytotoxicity assay.

Apoptosis_Pathway Compound Benzoic Acid Derivative Cell Cancer Cell Compound->Cell HDAC HDAC Inhibition Cell->HDAC target ROS Increased ROS HDAC->ROS Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) HDAC->Cell_Cycle_Arrest Caspase3 Caspase-3 Activation ROS->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptosis signaling pathway induced by benzoic acid derivatives.

Discussion of Potential Signaling Pathways

Studies on various benzoic acid derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis.[7][8] One of the proposed mechanisms involves the inhibition of histone deacetylases (HDACs).[7][8] Inhibition of HDACs can lead to an increase in reactive oxygen species (ROS), which in turn can trigger the activation of executioner caspases, such as caspase-3, ultimately leading to programmed cell death or apoptosis.[7][8] Furthermore, some benzoic acid derivatives have been shown to induce cell cycle arrest, for instance at the G2/M phase, preventing cancer cell proliferation.[7][8]

Conclusion

While specific data for this compound derivatives remains to be elucidated, the general trends observed for other substituted benzoic acids suggest that modifications such as amidation, esterification, and the formation of Schiff bases can significantly influence their cytotoxic potential. The structure-activity relationship often indicates that increased lipophilicity and the presence of specific functional groups can enhance anticancer activity. Further research into the synthesis and biological evaluation of this compound derivatives is warranted to explore their therapeutic potential. The experimental protocols and potential mechanisms of action outlined in this guide provide a foundational framework for such future investigations.

References

Comparative Guide to the Biological Targets of Halogenated Salicylic Acid Derivatives: An Analog-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific derivatives of 5-Bromo-3-fluoro-2-hydroxybenzoic acid with reported biological targets. Therefore, this guide provides a comparative analysis of structurally related halogenated salicylic acid derivatives to infer potential biological activities and targets for this class of compounds. The information presented is based on analogous molecules and aims to guide researchers in potential areas of investigation.

For researchers and professionals in drug development, understanding the structure-activity relationships of small molecules is paramount. While direct biological data for derivatives of this compound is not currently available in published literature, the broader class of halogenated salicylic acids, to which they belong, has been investigated for various therapeutic properties. This guide compares the biological activities, specifically anti-inflammatory and anticancer effects, of several analogous compounds, providing available quantitative data and experimental methodologies.

I. Comparative Analysis of Biological Activity

Halogenated salicylic acid derivatives have demonstrated notable activity as modulators of key biological pathways, particularly those involved in inflammation and cancer. The substitution of halogen atoms on the salicylic acid scaffold can significantly influence potency and target specificity.

Table 1: Anti-inflammatory Activity of Halogenated Salicylic Acid Derivatives

Compound/DerivativeBiological Target/AssayQuantitative Data (IC₅₀)Cell Line/SystemReference
5-Chlorosalicylic Acid (5-CSA)NF-κB dependent luciferaseAdditive inhibitory activity over Salicylic AcidHCT116 cells[1][2]
N-(5-chlorosalicyloyl)phenethylamine (5-CSPA)NF-κB dependent luciferase15 µMHCT116 cells[1]
N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA)NF-κB dependent luciferase17 µMHCT116 cells[1]
5-Aminosalicylic Acid (5-ASA)TNFα-stimulated IKKα kinase activityInhibition of IκBα phosphorylationIntestinal epithelial cells[2]

Table 2: Anticancer and Other Enzymatic Activities of Related Benzoic Acid Derivatives

Compound/DerivativeBiological Target/AssayQuantitative Data (IC₅₀)Cell Line/SystemReference
3,4-Dihydroxybenzoic Acid (DHBA)Histone Deacetylase (HDAC) Activity~70% inhibitionHCT-116 cells[3]
2,3,4-Trihydroxybenzoic Acidα-Amylase Inhibition17.30 ± 0.73 mMin vitro enzymatic assay[4]
4-Hydroxybenzoic Acidα-Amylase Inhibition> 2,3,4-Trihydroxybenzoic Acidin vitro enzymatic assay[4]
Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivative (with Bromine)Cytotoxicity3.5 ± 0.6 µMA549 (lung cancer) cells[5]
Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivative (with Bromine)Cytotoxicity3.8 ± 0.5 µMHepG2 (liver cancer) cells[5]

II. Key Biological Pathways and Targets

A. Anti-inflammatory Activity: The NF-κB Signaling Pathway

A prominent biological target for halogenated salicylic acid derivatives is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a cornerstone of the inflammatory response. Inhibition of NF-κB is a key mechanism for the anti-inflammatory effects of salicylates.[2] Modifications such as chlorination at the 5-position and amidation of the carboxylic acid group have been shown to enhance the NF-κB inhibitory activity of salicylic acid.[1][2]

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds Salicylates Halogenated Salicylates IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Genes Inflammatory Genes (iNOS, etc.) Nucleus->Genes Activates Transcription Salicylates->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by halogenated salicylates.

B. Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

Certain benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs).[3] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in cancer. By inhibiting HDACs, these compounds can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells. For example, 3,4-dihydroxybenzoic acid has been shown to inhibit HDAC activity and retard the growth of colon cancer cells.[3]

HDAC_Inhibition Benzoic_Acid_Derivs Benzoic Acid Derivatives (e.g., DHBA) HDAC HDAC Benzoic_Acid_Derivs->HDAC Inhibits Histones Histones Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylates Acetyl_Group Acetyl Group Chromatin Relaxed Chromatin (Transcriptionally Active) Acetylated_Histones->Chromatin TSG Tumor Suppressor Gene Expression Chromatin->TSG Allows Apoptosis Cell Cycle Arrest & Apoptosis TSG->Apoptosis Leads to

Caption: Mechanism of anticancer activity via HDAC inhibition.

III. Experimental Protocols

Below are summarized methodologies for key experiments used to determine the biological activity of halogenated salicylic acid derivatives.

A. NF-κB Dependent Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of a compound on the NF-κB signaling pathway.

  • Cell Culture and Transfection: Human colorectal carcinoma cells (HCT116) are cultured in an appropriate medium. The cells are then transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB promoter.

  • Compound Treatment: After transfection, cells are treated with various concentrations of the test compounds (e.g., 5-CSPA, 5-CSPPA) for a specified period.

  • Luciferase Activity Measurement: Following treatment, the cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the activity of the NF-κB pathway, is measured using a luminometer.

  • Data Analysis: The IC₅₀ value, the concentration at which 50% of the NF-κB activity is inhibited, is calculated from the dose-response curve.[1]

B. Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., A549, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Incubation: The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 72 hours).

  • MTT Reagent Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC₅₀ value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined.[5]

C. In Vitro α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion.

  • Reaction Mixture Preparation: A reaction mixture containing α-amylase solution and the test compound at various concentrations is prepared in a suitable buffer.

  • Incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: A starch solution (the substrate for α-amylase) is added to initiate the enzymatic reaction.

  • Reaction Termination and Colorimetric Measurement: The reaction is stopped after a specific time by adding a colorimetric reagent (e.g., dinitrosalicylic acid), which reacts with the reducing sugars produced by the enzymatic activity. The absorbance is then measured.

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.[4]

Experimental_Workflow cluster_assay General Assay Workflow Start Start Cell_Culture Cell Culture / Enzyme Prep Start->Cell_Culture Compound_Treatment Compound Treatment (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Measurement Measurement (e.g., Luminescence, Absorbance) Incubation->Measurement Data_Analysis Data Analysis (IC50 Calculation) Measurement->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro biological assays.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Bromo-3-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Proper management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 5-Bromo-3-fluoro-2-hydroxybenzoic acid, a halogenated aromatic carboxylic acid. Due to its chemical properties, this compound requires careful handling and disposal through designated hazardous waste streams. The following procedures are based on established safety protocols for this class of chemicals.

Hazard Profile and Personal Protective Equipment (PPE)

This compound and structurally similar compounds are classified as hazardous materials. Understanding their potential hazards is the first step in safe handling and disposal.

Summary of Hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

  • Toxicity: While specific data for this compound is limited, related halogenated aromatic compounds are noted as being toxic if swallowed and very toxic to aquatic life.

To mitigate these risks, the following Personal Protective Equipment (PPE) should be employed when handling this compound.

Protective EquipmentSpecifications
Eye and Face Protection Chemical safety goggles or a face shield are mandatory to prevent eye contact.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.[1]
Body Protection A laboratory coat or other protective clothing should be worn to prevent skin contact.
Respiratory Protection In case of insufficient ventilation or the generation of dust, a NIOSH-approved respirator for organic vapors and particulates should be used.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as a halogenated organic waste. This waste stream is typically handled by professional, licensed hazardous waste disposal services.

Experimental Protocol for Waste Segregation and Disposal:

  • Waste Identification and Segregation:

    • Identify all waste containing this compound.

    • This includes the pure compound, solutions, and any contaminated materials (e.g., filter paper, gloves, containers).

    • Segregate this waste into a designated container for "Halogenated Organic Waste." Do not mix with non-halogenated organic waste, acids, or bases.

  • Container Labeling:

    • Use a clearly labeled, non-reactive, and sealable container.

    • The label should include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The primary hazards (e.g., "Irritant," "Toxic")

      • The date of accumulation.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow all institutional and local regulations for the storage of hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • The primary method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts like hydrogen bromide and hydrogen fluoride.[1]

Important Considerations:

  • Do Not Discharge to Drains: Under no circumstances should this compound or its solutions be poured down the drain. This can harm aquatic life and damage wastewater treatment systems.[1]

  • Avoid Landfill Disposal: This chemical should not be disposed of in regular trash or landfills.

  • Consult Safety Data Sheets (SDS): Always refer to the specific SDS for the compound for the most detailed and up-to-date safety and disposal information.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated assess_waste Assess Waste Type (Pure compound, solution, contaminated material) start->assess_waste is_halogenated Is it a Halogenated Organic Compound? assess_waste->is_halogenated segregate Segregate into a Designated 'Halogenated Organic Waste' Container is_halogenated->segregate Yes improper_disposal Improper Disposal (Drain, Regular Trash) is_halogenated->improper_disposal No (Follow other waste protocols) label_container Label Container Correctly (Chemical Name, Hazards, Date) segregate->label_container store_safely Store Securely in a Ventilated Area label_container->store_safely contact_ehs Contact EHS or Licensed Waste Disposal Service store_safely->contact_ehs incineration Professional Disposal via Incineration contact_ehs->incineration

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-Bromo-3-fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 5-Bromo-3-fluoro-2-hydroxybenzoic acid. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. Based on data from similar compounds, it is classified as causing skin irritation, serious eye irritation, and possible respiratory irritation.[1][2][3][4] Therefore, the use of appropriate personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryMinimum RequirementSpecifications and Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[1][5][6]A face shield may be necessary for operations with a high risk of splashing.[6] Use eyewear tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1]
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are generally recommended.[5][6] Always inspect gloves for tears or punctures before use.[6]
Skin and Body Protection Laboratory coat.Wear appropriate protective clothing to prevent skin exposure.[1][5] No open-toed shoes are permitted in the handling area.[5][7]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.A NIOSH-approved respirator (e.g., N95 dust mask) should be used if dust is generated or if ventilation is inadequate.[6][8]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for minimizing exposure and preventing contamination. All handling of this compound, especially weighing and solution preparation, should occur in a designated area, preferably within a chemical fume hood.[7][9][10]

Experimental Protocol: General Weighing and Solution Preparation

  • Preparation: Before handling the compound, ensure you are in a well-ventilated area, such as a chemical fume hood.[6] Don all required personal protective equipment as detailed in the table above.

  • Weighing: Use a clean, dedicated spatula and weigh boat. To minimize dust generation, handle the solid material carefully.[6]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.[6] If dissolving in water, always add the acid to the water, not the other way around, to prevent a potentially violent exothermic reaction.[7][9][10]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[11][12] Keep it segregated from incompatible materials such as strong bases and oxidizing agents.[10]

  • Decontamination: Clean the work area thoroughly after handling.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency prep_start Start don_ppe Don all required PPE prep_start->don_ppe setup_hood Set up in a chemical fume hood don_ppe->setup_hood weigh Weigh the compound carefully setup_hood->weigh dissolve Dissolve by adding solid to solvent weigh->dissolve store Store in a sealed container dissolve->store decontaminate Decontaminate work area store->decontaminate dispose Dispose of waste properly decontaminate->dispose spill Spill absorb Absorb with inert material spill->absorb collect Collect in a sealed container spill->collect exposure Exposure flush Flush affected area with water exposure->flush seek_medical Seek medical attention exposure->seek_medical absorb->collect flush->seek_medical

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

As a halogenated organic compound, this compound and any contaminated materials must be disposed of as hazardous waste.[12][13][14]

  • Chemical Waste: Dispose of the compound and any contaminated materials in a designated, labeled hazardous waste container.[11] The container must be kept closed and stored in a cool, dry, well-ventilated area away from incompatible materials.[11][12] Do not mix with non-halogenated waste to avoid higher disposal costs.[12][13]

  • Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.

G start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? start->is_liquid is_ppe Contaminated PPE? start->is_ppe solid_container Place in labeled solid hazardous waste container is_solid->solid_container Yes is_solid->is_liquid No storage Store in designated satellite accumulation area solid_container->storage liquid_container Place in labeled halogenated organic liquid waste container is_liquid->liquid_container Yes is_liquid->is_ppe No liquid_container->storage ppe_container Place in sealed bag for hazardous waste disposal is_ppe->ppe_container Yes ppe_container->storage disposal Arrange for pickup by EH&S or licensed contractor storage->disposal

Caption: Disposal Workflow for this compound Waste.

Emergency Procedures

In Case of a Spill:

  • Alert others in the area.[7]

  • Evacuate non-essential personnel.

  • If the spill is large or you are unsure how to handle it, contact your institution's Environmental Health and Safety (EH&S) department.

  • For small spills, wear your full PPE and contain the spill with an inert absorbent material (e.g., sand or vermiculite).

  • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[1][2]

  • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][15] Seek immediate medical attention.

  • Skin: Immediately flush the affected area with plenty of water.[1][7] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move to fresh air.[1][16] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these safety protocols, you can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.